4-Amino-5-bromomethyl-2-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNONVPLJDGJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328250 | |
| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25526-81-2 | |
| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Pyrimidine Building Block
An In-Depth Technical Guide to 4-Amino-5-bromomethyl-2-methylpyrimidine: Properties, Synthesis, and Applications
4-Amino-5-bromomethyl-2-methylpyrimidine is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyrimidine, it belongs to a class of compounds that are fundamental components of nucleic acids (cytosine and thymine) and play crucial roles in a vast array of biological processes.[1][2] Its true value in research and development, however, lies in its specific functionalization: the presence of a highly reactive bromomethyl group attached to the pyrimidine core.
This reactive handle makes it an exceptionally versatile precursor for constructing more complex molecules. Most notably, it is a critical intermediate in the total synthesis of Thiamine (Vitamin B1), a vital nutrient for human health.[3][4] The molecule consists of a 4-aminopyrimidine ring linked to a thiazole ring via a methylene bridge, and 4-amino-5-bromomethyl-2-methylpyrimidine provides the essential pyrimidine moiety.[4][5] Beyond its role in vitamin synthesis, its ability to undergo facile nucleophilic substitution reactions makes it a valuable scaffold for generating libraries of novel compounds in drug discovery programs targeting a wide range of diseases.[1][6]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-amino-5-bromomethyl-2-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.
Chemical Identifiers
-
IUPAC Name: 5-(bromomethyl)-2-methylpyrimidin-4-amine
-
Common Synonyms: (4-Amino-2-methyl-5-pyrimidinyl)methyl bromide
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Molecular Formula: C₆H₈BrN₃
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Molecular Weight: 202.05 g/mol
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CAS Number: The hydrobromide salt, 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate, is a common form and has a specific CAS number.[3] The free base is a direct precursor.
Chemical Structure
The structure features a pyrimidine ring substituted with a methyl group at position 2, an amino group at position 4, and a bromomethyl group at position 5.
Caption: Structure of 4-Amino-5-bromomethyl-2-methylpyrimidine.
Physicochemical Data Summary
The properties of this compound, particularly its physical state and solubility, dictate the conditions required for its storage, handling, and use in reactions. While data for the free base can be sparse, related structures provide a strong indication of its characteristics. The analogous compound 2-Amino-5-bromo-4-methylpyrimidine is a solid at room temperature.[7]
| Property | Value / Description | Rationale / Source |
| Physical State | Typically an off-white to beige solid or powder. | Heterocyclic compounds with this molecular weight are generally solids at room temperature.[7] |
| Solubility | Moderately soluble in polar organic solvents like DMSO, Methanol (with heating), and slightly soluble in water. | The amino group can participate in hydrogen bonding, conferring some polar solvent solubility.[8] |
| Stability | Air sensitive; should be stored under an inert atmosphere. | The aminopyrimidine moiety can be susceptible to oxidation. The bromomethyl group is reactive and can degrade over time or with exposure to moisture. |
| Storage Conditions | Store in a cool, dry, well-ventilated place, often refrigerated (-20°C to 8°C) and protected from light. | To prevent degradation and maintain reactivity for synthesis.[9][10] |
Synthesis and Manufacturing
The synthesis of 4-amino-5-bromomethyl-2-methylpyrimidine is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. One prominent method involves building the pyrimidine ring from acyclic precursors.
Representative Synthetic Pathway
A common industrial synthesis route starts from simple, inexpensive materials like 3-methoxypropionitrile and proceeds through several intermediates to form the pyrimidine ring, which is then brominated.[3]
Caption: Synthetic workflow for 4-amino-5-bromomethyl-2-methylpyrimidine.
Step-by-Step Synthesis Protocol (Illustrative)
The following protocol is based on a patented method and serves as an illustrative example of the synthesis of the hydrobromide salt.[3]
Expertise & Causality: This pathway is efficient because it builds the complexity of the molecule sequentially. The initial Claisen condensation creates a key β-dicarbonyl equivalent, which is primed for cyclization with acetamidine to form the pyrimidine core. The final step with hydrobromic acid not only cleaves the methyl ether but also installs the crucial bromo group and forms the stable hydrobromide salt in one pot.
Protocol:
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Step 1: Formylation: 3-Methoxypropionitrile is reacted with ethyl formate in the presence of a strong base like sodium methoxide in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature (e.g., 0°C) to yield a formylated intermediate sodium salt.
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Step 2: Methylation: The intermediate sodium salt is then reacted with a methylating agent, such as dimethyl sulfate, to produce a methylated intermediate. This reaction is typically carried out in a solvent like dichloromethane at low temperatures.
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Step 3: Pyrimidine Ring Formation (Condensation): The methylated intermediate is condensed with acetamidine hydrochloride in a solvent like ethanol. This cyclization reaction forms the core 4-amino-2-methylpyrimidine ring, yielding 4-amino-5-methoxymethyl-2-methylpyrimidine.
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Step 4: Bromination and Salt Formation: The resulting pyrimidine intermediate is treated with hydrobromic acid. This step achieves the conversion of the methoxymethyl group into the desired bromomethyl group, furnishing the final product, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate.[3]
Trustworthiness & Self-Validation: Each step of this synthesis can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products. The identity and purity of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Derivatization
The synthetic utility of 4-amino-5-bromomethyl-2-methylpyrimidine is dominated by the reactivity of the C5-bromomethyl group.
Core Reactivity: Nucleophilic Substitution
The bromine atom is an excellent leaving group. The carbon to which it is attached is benzylic-like (adjacent to an aromatic ring system), which stabilizes the transition state of Sₙ2 reactions and any potential Sₙ1 carbocation intermediate. This makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Caption: Reactivity of 4-amino-5-bromomethyl-2-methylpyrimidine.
Key Application: Thiamine Synthesis
The most prominent reaction is its use in the final step of thiamine synthesis. Here, the nitrogen atom of the thiazole ring acts as the nucleophile, attacking the bromomethyl carbon. This reaction forms the methylene bridge that links the pyrimidine and thiazole moieties, creating the thiamine scaffold.[4][5]
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Reaction: 4-Amino-5-bromomethyl-2-methylpyrimidine + 4-methyl-5-(2-hydroxyethyl)thiazole → Thiamine
This condensation is a quaternization reaction, as it forms a positively charged thiazolium ring.[4]
Derivatization in Drug Discovery
The ease of substitution at the bromomethyl position makes this compound a powerful tool in medicinal chemistry.[1] By reacting it with various nucleophiles, chemists can rapidly generate a diverse library of analogues for biological screening.[11][12]
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With Amines: Reaction with primary or secondary amines yields 5-(aminomethyl) derivatives, allowing for the introduction of various side chains to probe interactions with biological targets.
-
With Thiols: Reaction with thiols produces 5-(thiomethyl) derivatives, which can be valuable for targeting cysteine residues in proteins or for modifying solubility and electronic properties.
-
With Alcohols/Phenols: Reaction with alcohols or phenols gives 5-(alkoxymethyl) or 5-(phenoxymethyl) ethers, providing another avenue for structural modification.
This strategy is foundational in modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6] The pyrimidine core itself is a well-established "privileged scaffold" found in numerous approved drugs, particularly kinase inhibitors used in oncology.[1][2]
Safety and Handling
Working with reactive brominated compounds requires strict adherence to safety protocols. While a specific MSDS for the title compound should always be consulted, data from analogous structures like 4-Amino-5-bromopyrimidine and 2-Amino-5-bromopyrimidine provide a strong basis for hazard assessment.[10][13]
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Hazard Identification:
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Recommended Handling Procedures:
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[10][13]
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Storage:
Conclusion
4-Amino-5-bromomethyl-2-methylpyrimidine is more than just a chemical intermediate; it is a cornerstone of both industrial vitamin synthesis and modern medicinal chemistry. Its value is derived from a stable, biologically relevant pyrimidine core functionalized with a highly reactive bromomethyl group. This unique combination provides a reliable and versatile entry point for the synthesis of thiamine and the discovery of novel therapeutics. For researchers and drug development professionals, a deep understanding of its properties, reactivity, and handling is essential to fully exploit its potential in creating molecules that can impact human health.
References
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- CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents. (n.d.). Google Patents.
- Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development, 16(1), 57–60.
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4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Tylzanowski, P., & Mrozek-Wilczkiewicz, A. (2017). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Postepy Higieny I Medycyny Doswiadczalnej, 71, 947–957.
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Thiamine | C12H17N4OS+ | CID 1130. (n.d.). PubChem - NIH. Retrieved January 23, 2026, from [Link]
- Yarlett, N., et al. (1994). Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity. Journal of Medicinal Chemistry, 37(6), 749–754.
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Special Issue “Advances in Drug Discovery and Synthesis”. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (n.d.). EPO. Retrieved January 23, 2026, from [Link]
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Vitamin B1 (thiamine) Biosynthesis. (2020, December 22). YouTube. Retrieved January 23, 2026, from [Link]
- Liu, Y., et al. (2015). Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5207–5211.
- Shiau, G. T., et al. (1980). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 23(2), 127–133.
- Al-Ghorbani, M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1).
- Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314.
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4-amino-2-methyl-5-phosphomethylpyrimidine biosynthesis | Pathway. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Thiamine (YMDB00220). (n.d.). Yeast Metabolome Database. Retrieved January 23, 2026, from [Link]
- W. S. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7544.
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Talukdar, A. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Retrieved January 23, 2026, from [Link]
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved January 23, 2026, from [Link]
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2-Amino-5-bromo-4-methylpyrimidine (97%). (n.d.). Amerigo Scientific. Retrieved January 23, 2026, from [Link]
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4-Amino-5-bromomethyl-2-methylpyrimidine reaction mechanism
An In-Depth Technical Guide to the Reaction Mechanisms of 4-Amino-5-bromomethyl-2-methylpyrimidine
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis, reactivity, and core reaction mechanisms of 4-Amino-5-bromomethyl-2-methylpyrimidine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of this critical heterocyclic intermediate.
Introduction: Significance and Structural Attributes
4-Amino-5-bromomethyl-2-methylpyrimidine, often handled as its more stable hydrobromide salt, is a cornerstone building block in synthetic organic chemistry. Its primary importance lies in its role as a key precursor to Thiamine (Vitamin B1), a vital nutrient for human health.[1][2][3] The unique arrangement of its functional groups—an electron-rich aminopyrimidine core and a reactive bromomethyl side chain—governs its chemical behavior and makes it a versatile intermediate for constructing more complex molecules.[4]
Pyrimidine derivatives, in general, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them privileged scaffolds in medicinal chemistry.[5][6] The subject of this guide, with its reactive handle, provides a direct entry point into this valuable chemical space.
Core Reaction Mechanism: Nucleophilic Substitution at the C5-Methylene Bridge
The most significant reaction pathway for 4-amino-5-bromomethyl-2-methylpyrimidine involves the nucleophilic substitution of the bromide ion from the C5-methyl group. This reactivity is analogous to that of a benzyl bromide, where the carbon-bromine bond is activated by the adjacent pyrimidine ring.
Electronic and Steric Causality
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron-withdrawing character inductively stabilizes the transition state of a nucleophilic attack on the adjacent methylene carbon, thereby facilitating the displacement of the bromide leaving group. The C-Br bond is weakened, making the carbon atom highly electrophilic.
Conversely, the 4-amino group is a strong electron-donating group that pushes electron density into the pyrimidine ring via resonance. This donation partially counteracts the ring's electron deficiency but, more importantly, enhances the nucleophilicity of the ring nitrogens. However, the primary site of reactivity for most external nucleophiles remains the exocyclic bromomethyl group due to its steric accessibility and the excellent leaving group nature of bromide.
The reaction typically proceeds via an SN2 mechanism, especially with strong, unhindered nucleophiles. The transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond.
Application Profile: The Synthesis of Thiamine (Vitamin B1)
The quintessential reaction of 4-amino-5-bromomethyl-2-methylpyrimidine is its condensation with a pre-formed thiazole moiety to complete the synthesis of Thiamine.[1][2] This reaction is a cornerstone of the industrial production of Vitamin B1.[7] The nucleophile in this case is the nitrogen atom of the thiazole ring.
The reaction involves the pyrimidine component (often referred to as the "Grewe diamine" precursor after conversion) reacting with 4-methyl-5-(2-hydroxyethyl)thiazole.[7][8] The lone pair of electrons on the thiazole's nitrogen atom attacks the electrophilic methylene carbon of the pyrimidine derivative, displacing the bromide and forming the C-N bond that links the two heterocyclic rings.[3]
Protocol 1: Synthesis of Thiamine Hydrochloride from Pyrimidine and Thiazole Precursors
This protocol describes the final coupling step. It is a self-validating system where the formation of the product can be monitored by TLC and confirmed by spectroscopic methods (NMR, MS).
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 equivalent of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide in anhydrous ethanol.
-
Nucleophile Addition : Add 1.1 equivalents of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution. The slight excess ensures the complete consumption of the pyrimidine starting material.
-
Reaction Execution : Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The product, Thiamine hydrochloride, will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification : Collect the crude product by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Recrystallize the solid from an ethanol/water mixture to obtain pure Thiamine hydrochloride.
-
Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide
Understanding the synthesis of the title compound is crucial for its effective use. Patent literature outlines scalable methods, providing a reliable foundation for laboratory preparation.[9] A common industrial approach involves the bromination of a precursor like 4-amino-5-hydroxymethyl-2-methylpyrimidine.
Protocol 2: Synthesis via Bromination
This procedure outlines the conversion of the hydroxymethyl precursor to the desired bromomethyl product. The choice of brominating agent and acid is critical for yield and purity.
-
Initial Setup : Suspend 4-amino-5-hydroxymethyl-2-methylpyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Acidification : Cool the suspension in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq). The HBr acts as both a catalyst and the bromide source for the final salt formation.
-
Bromination : While maintaining the low temperature, add a solution of phosphorus tribromide (PBr₃) (approx. 1.2 eq) dropwise. This is the key brominating agent that converts the alcohol to the bromide.
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Reaction : Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Isolation : Cool the reaction mixture, which should result in the precipitation of the hydrobromide salt product. Collect the solid by filtration.
-
Purification : Wash the crude product with acetone and then diethyl ether to remove residual acids and organic byproducts. The product is typically used without further purification.
Data Summary: Reaction Parameters
The following table summarizes typical conditions and considerations for the key reactions discussed.
| Reaction Type | Nucleophile/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Thiamine Synthesis | 4-methyl-5-thiazoleethanol | Ethanol | 70-80 | >90% | [1],[2] |
| General SN2 | Primary/Secondary Amines | Acetonitrile, DMF | 25-60 | 75-95% | [10] |
| Bromination (Synthesis) | HBr, PBr₃ | Acetic Acid | 60-70 | 80-90% | [9] |
Alternative Reactivity: Intramolecular Cyclization
While intermolecular SN2 reactions are dominant, the presence of a suitably positioned internal nucleophile can lead to intramolecular cyclization.[11] If a reactant is chosen where the nucleophilic moiety is tethered to the 4-amino group, a ring-closing reaction can occur in preference to an intermolecular reaction. This principle is a powerful tool in heterocyclic synthesis for creating fused-ring systems.
This pathway underscores the importance of substrate design. For instance, attempting to alkylate the 4-amino group with a haloalkane could lead to over-alkylation, and if the second alkylating agent is the bromomethyl group of another molecule, dimerization could occur. However, if a molecule contains both the pyrimidine and a tethered nucleophile, intramolecular reactions become highly favorable, a concept widely used in designing self-immolative spacers and other advanced molecular systems.[12]
Conclusion
4-Amino-5-bromomethyl-2-methylpyrimidine is a molecule of significant synthetic utility, primarily driven by the electrophilic nature of its C5-bromomethyl group. Its reaction mechanisms are predominantly governed by SN2 pathways, a characteristic expertly exploited in the industrial synthesis of Thiamine. A thorough understanding of its reactivity, including potential side reactions like intramolecular cyclization, allows researchers to leverage this versatile building block for the creation of diverse and complex molecular architectures in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for its practical application in the laboratory.
References
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Title: Synthesis of substituted 4-amino-pyrimidines.[1][2] Source: Google Patents (US8252927B2) URL:
-
Title: A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.[9] Source: Google Patents (CN107382877A) URL:
-
Title: Thiamine (YMDB00220).[3] Source: Yeast Metabolome Database URL: [Link]
-
Title: 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3.[4] Source: PubChem URL: [Link]
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Title: Thiamine - Wikipedia.[7] Source: Wikipedia URL: [Link]
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Title: Process for the preparation of pyrimidine derivatives.[8] Source: Google Patents (EP0342482A2) URL:
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Title: AMINES AS NUCLEOPHILES.[10] Source: Chemguide URL: [Link]
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Title: Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.[11] Source: Journal of Heterocyclic Chemistry (via PMC) URL: [Link]
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Title: Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers.[12] Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[5] Source: International Journal of Molecular Sciences (via PubMed) URL: [Link]
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Title: Free radical scavenging properties of pyrimidine derivatives.[6] Source: Avicenna Journal of Phytomedicine (via PMC) URL: [Link]
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Topic: 4-Amino-5-bromomethyl-2-methylpyrimidine Solubility Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromomethyl-2-methylpyrimidine is a pivotal heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of thiamine (Vitamin B1) and its analogs.[1][2] Its utility in synthetic and medicinal chemistry is profoundly influenced by its physicochemical properties, chief among them being solubility. A comprehensive understanding of its solubility in various solvent systems is critical for optimizing reaction conditions, designing purification strategies, and developing formulations. This guide provides a detailed analysis of the known solubility characteristics of 4-Amino-5-bromomethyl-2-methylpyrimidine, synthesizes predictive insights based on its molecular structure, and presents a robust, self-validating experimental protocol for the precise quantitative determination of its solubility.
Introduction: The Strategic Importance of 4-Amino-5-bromomethyl-2-methylpyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of bioactive compounds, including nucleic acids and approved pharmaceuticals.[3] 4-Amino-5-bromomethyl-2-methylpyrimidine (Compound 1 ) distinguishes itself through a unique combination of functional groups: a nucleophilic amino group, a reactive bromomethyl moiety, and a methyl-substituted pyrimidine core. This architecture makes it an exceptionally versatile precursor for constructing more complex molecules, particularly in the realm of vitamin synthesis and drug discovery.[1][3]
The reactive bromomethyl group at the C5 position serves as a crucial electrophilic handle, facilitating straightforward nucleophilic substitution reactions. This allows for the facile introduction of diverse side chains, enabling chemists to systematically explore chemical space and modulate biological activity. Its most notable application is in the synthesis of thiamine analogs, where it provides the pyrimidine portion of the vitamin.[1] Given these applications, mastering its solubility behavior is not merely an academic exercise but a practical necessity for efficient and scalable synthesis.
Physicochemical Characteristics
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.
| Property | Value | Source |
| IUPAC Name | 5-(bromomethyl)-2-methylpyrimidin-4-amine | [4] |
| Molecular Formula | C₆H₈BrN₃ | [4] |
| Molecular Weight | 202.05 g/mol | [4] |
| CAS Number | 25526-81-2 (for free base) | [4] |
| Appearance | Typically a solid at room temperature | [5] |
Structural Impact on Solubility
The solubility of Compound 1 is a direct consequence of its molecular structure. The interplay between its polar and non-polar features dictates its behavior in different solvents.
Caption: Workflow for thermodynamic solubility assay.
Materials and Equipment
-
4-Amino-5-bromomethyl-2-methylpyrimidine (as a solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions :
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 points covering the expected concentration range).
-
-
Sample Preparation for Solubility Assay :
-
Add an excess amount of solid 4-Amino-5-bromomethyl-2-methylpyrimidine to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to add enough solid so that a visible amount remains undissolved after equilibration, ensuring saturation. [6] * Prepare each solvent in triplicate to ensure statistical validity.
-
-
Equilibration :
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Causality Check: A prolonged equilibration time is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time might only yield kinetic solubility, which can be misleading.
-
-
Phase Separation :
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and draw the supernatant.
-
Filter the solution using a chemical-resistant syringe filter (e.g., PTFE or PVDF).
-
-
-
Quantification :
-
Dilute the clarified supernatant with a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV). [7][8] * Trustworthiness Check: The analytical method must be validated for linearity, accuracy, and precision. An R² value >0.99 for the calibration curve is required for reliable quantification.
-
-
Data Analysis and Reporting :
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration for the standard solutions.
-
Use the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Report the final solubility in standard units such as mg/mL or mol/L, specifying the solvent and temperature.
-
Conclusion and Future Directions
4-Amino-5-bromomethyl-2-methylpyrimidine remains a compound of high interest for synthetic and medicinal chemists. While qualitative data suggests it is "slightly soluble" in polar solvents like water and methanol (in its hydrobromide form), there is a pressing need for comprehensive, quantitative data across a range of pharmaceutically relevant solvents. [1]The structural features of the molecule—a hydrogen-bonding amino-pyrimidine core and lipophilic methyl/bromomethyl groups—imply a nuanced solubility profile that warrants detailed investigation.
The protocol detailed in this guide provides a robust framework for researchers to generate this critical data. By systematically determining the thermodynamic solubility, scientists can de-risk synthetic routes, streamline purification processes, and accelerate the development of novel therapeutics derived from this versatile building block.
References
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Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 347-352. Retrieved from [Link]
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Gorgani, L., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3249. Retrieved from [Link]
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Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[9][10]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Retrieved from [Link]
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de Oliveira, A. C. S., et al. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. Journal of Pharmaceutical and Biomedical Analysis, 190, 113524. Retrieved from [Link]
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Vonk, S. E. M., et al. (2021). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 43(4), 555-563. Retrieved from [Link]
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A Technical Guide to the Role of 4-Amino-5-bromomethyl-2-methylpyrimidine in Thiamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1), an essential micronutrient, is a complex molecule synthesized through the convergence of distinct pyrimidine and thiazole precursors. In industrial and laboratory settings, the synthesis of thiamine hinges on the precise coupling of these two heterocyclic moieties. This technical guide provides an in-depth examination of the pivotal role of 4-Amino-5-bromomethyl-2-methylpyrimidine as the primary pyrimidine donor in this chemical synthesis. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its use, and contrast this synthetic route with the parallel, yet distinct, biological pathway. This document is intended to serve as a comprehensive resource, blending foundational chemical principles with actionable, field-proven insights for professionals in chemical research and drug development.
Introduction to Thiamine (Vitamin B1)
Thiamine is a water-soluble vitamin crucial for the metabolism of carbohydrates and amino acids in most living organisms.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), acts as an essential coenzyme for several key enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[3] Structurally, the thiamine cation is composed of a 4-amino-2-methylpyrimidine ring linked by a methylene bridge to a 4-methyl-5-(2-hydroxyethyl)thiazolium ring.[1][4]
While plants, fungi, and many microorganisms can synthesize thiamine de novo, humans and other vertebrates must obtain it from their diet.[1] Industrial production of thiamine is therefore critical for its use in food fortification, dietary supplements, and pharmaceuticals.[2] This production relies on the efficient chemical coupling of the pyrimidine and thiazole moieties.
The Pyrimidine Precursor: 4-Amino-5-bromomethyl-2-methylpyrimidine
The cornerstone of synthetic thiamine production is the strategic use of a highly reactive pyrimidine precursor. 4-Amino-5-bromomethyl-2-methylpyrimidine, often used as its hydrobromide salt, is the reagent of choice for this purpose.
2.1 Chemical Properties and Structure
-
Molecular Formula: C₆H₈BrN₃
-
Key Structural Features:
-
Aminopyrimidine Core: The substituted pyrimidine ring provides the fundamental northern portion of the thiamine molecule. The 4-amino group is a critical feature, and studies have been conducted to understand its influence on the catalytic activity of thiamine analogues.[5]
-
Bromomethyl Group (-CH₂Br): This is the key reactive center of the molecule. Bromine is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This engineered reactivity is the primary reason for its utility in synthesis.
-
2.2 Critical Role as an Electrophilic Pyrimidine Donor
In the context of thiamine synthesis, 4-Amino-5-bromomethyl-2-methylpyrimidine functions as an alkylating agent. Its role is to deliver the entire aminomethylpyrimidine fragment to the thiazole moiety, forming the crucial methylene bridge that unites the two heterocyclic systems.
Chemical Synthesis of Thiamine: The Condensation Reaction
The most common and historically significant method for synthesizing thiamine is the condensation of the brominated pyrimidine precursor with the pre-formed thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole.[1]
3.1 Mechanistic Overview
The core reaction is a classic bimolecular nucleophilic substitution (SN2). The nitrogen atom (N-3) of the thiazole ring acts as a nucleophile, attacking the electrophilic methylene carbon of the 4-Amino-5-bromomethyl-2-methylpyrimidine. This attack displaces the bromide ion, forming a new carbon-nitrogen bond and creating the quaternary thiazolium salt structure of thiamine.
Below is a diagram illustrating the workflow and the core reaction mechanism.
Caption: Workflow and mechanism for thiamine synthesis.
3.2 Detailed Experimental Protocol
This protocol is a representative example for the synthesis of Thiamine Hydrochloride.
-
Reagent Preparation:
-
In a suitable reaction vessel, dissolve 5-(2-hydroxyethyl)-4-methylthiazole (1 equivalent) in a minimal amount of an appropriate solvent, such as formic acid or ethanol.
-
-
Reaction Initiation:
-
To this solution, add 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide (1.05 equivalents) portion-wise.
-
Causality: A slight excess of the pyrimidine component ensures the complete consumption of the more valuable thiazole precursor. The addition should be controlled to manage the exothermic nature of the reaction; maintaining a temperature below 40°C is often recommended to prevent side-product formation.
-
-
Reaction Progression:
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes to several hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation and Purification:
-
Upon completion, the crude thiamine salt is typically precipitated from the reaction mixture. This can be induced by the addition of a counter-solvent (e.g., acetone) or by cooling.
-
The resulting solid is collected by filtration.
-
Self-Validation: The crude product is then recrystallized, often from a methanol/water mixture, to remove unreacted starting materials and byproducts. The purity of the final Thiamine Hydrochloride crystals should be confirmed via analytical methods.[6]
-
3.3 Data Summary
| Parameter | Value / Condition | Rationale / Insight |
| Pyrimidine Reactant | 4-Amino-5-bromomethyl-2-methylpyrimidine HBr | Bromine is an excellent leaving group, activating the methylene carbon for nucleophilic attack. |
| Thiazole Reactant | 5-(2-hydroxyethyl)-4-methylthiazole | Provides the nucleophilic nitrogen and the complete thiazole ring system. |
| Typical Solvents | Formic acid, Ethanol, Methanol | Polar solvents capable of dissolving the ionic reactants and stabilizing the charged transition state. |
| Temperature Control | < 40°C, then Room Temp | Prevents thermal degradation and the formation of impurities. |
| Purification Method | Recrystallization | Effective method for obtaining high-purity crystalline Thiamine Hydrochloride.[6] |
| Expected Yield | > 85% (Varies with scale and specific conditions) | The reaction is generally efficient and high-yielding. |
The Biosynthetic Pathway: A Comparative Perspective
In biological systems, thiamine synthesis also proceeds by coupling separate pyrimidine and thiazole moieties. However, the precursors and the coupling mechanism differ significantly from the chemical synthesis.
4.1 The Biological Pyrimidine Precursor
The biological pyrimidine precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) .[7][8] This molecule is synthesized in a complex rearrangement reaction from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[9][10][11]
4.2 Synthetic vs. Biological Precursors
| Feature | Synthetic Precursor (Lab/Industrial) | Biological Precursor (In Vivo) |
| Molecule | 4-Amino-5-bromomethyl-2-methylpyrimidine | 4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) |
| Leaving Group | Bromide (-Br) | Pyrophosphate (-OPP) |
| Activation | High intrinsic reactivity of the C-Br bond. | Enzymatic activation by Thiamine Phosphate Synthase (ThiE).[7] |
| Rationale | Bromide is a highly effective, albeit non-biological, leaving group chosen for reaction efficiency. | Pyrophosphate is a common biological leaving group, and its departure is coupled to enzymatic catalysis. |
The use of a brominated precursor in the lab is a matter of chemical practicality, providing a highly reactive electrophile that does not require enzymatic catalysis.
Caption: Comparison of biological and chemical thiamine synthesis pathways.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized thiamine, a self-validating protocol must include rigorous analytical characterization.
5.1 Protocol for Product Verification
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at approximately 245 nm.
-
Validation: The retention time of the synthesized product should match that of a certified Thiamine Hydrochloride analytical standard. Purity is assessed by the peak area percentage.
-
-
Spectroscopy (UV-Vis & IR):
-
UV-Vis: An aqueous solution of the product should exhibit absorption maxima characteristic of the thiamine structure.[12]
-
Infrared (IR): The IR spectrum of the dried product (as a KBr disk) should be compared to the reference spectrum of Thiamine Hydrochloride, showing identical absorption bands for key functional groups.[12]
-
-
Thiochrome Test (Qualitative Identity):
-
Method: In an alkaline solution, oxidize the thiamine sample with potassium hexacyanoferrate(III). The product, thiochrome, exhibits a distinct blue-purple fluorescence under UV light (365 nm).[12] This is a classic and highly specific test for thiamine.
-
Safety, Handling, and Storage
Professionals handling 4-Amino-5-bromomethyl-2-methylpyrimidine and related compounds must adhere to strict safety protocols.
-
Hazards: Brominated organic compounds are often classified as irritants and alkylating agents. They should be handled with appropriate personal protective equipment (PPE).[13][14][15]
-
Handling:
-
Storage:
Conclusion
4-Amino-5-bromomethyl-2-methylpyrimidine is an indispensable precursor in the chemical synthesis of thiamine. Its utility is derived from the strategic placement of a highly reactive bromomethyl group on the core pyrimidine structure, enabling an efficient SN2 condensation with the thiazole moiety. This synthetic approach, while mechanistically different from the enzymatic pathway found in nature, provides a robust and high-yielding route for the large-scale production of this essential vitamin. A thorough understanding of its chemistry, coupled with rigorous analytical validation and stringent safety practices, is paramount for its successful application in research and development.
References
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Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PubMed Central. Available at: [Link]
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Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? PubMed Central. Available at: [Link]
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Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. PubMed Central. Available at: [Link]
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Wikipedia. (2024). Thiamine. Wikipedia. Available at: [Link]
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Paerl, R. W. (2018). Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. Available at: [Link]
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The Cynical Philosopher. (2020). Vitamin B1 (thiamine) Biosynthesis. YouTube. Available at: [Link]
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Vemavarapu, C., et al. (2010). Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. Crystal Growth & Design. Available at: [Link]
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Estramareix, B., & Lesieur, M. (1973). Production of a precursor to the pyrimidine moiety of thiamine. PubMed Central. Available at: [Link]
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Sykes, P., & Todd, A. R. (1967). The role of the pyrimidine 4-amino-group in thiamine. Journal of the Chemical Society C: Organic. Available at: [Link]
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Inotsume, N., et al. (1980). Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Estramareix, B., & Therisod, M. (1984). Biosynthesis of thiamin: 5-aminoimidazole ribotide as the precursor of all the carbon atoms of the pyrimidine moiety. Journal of the American Chemical Society. Available at: [Link]
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New Drug Approvals. (2021). THIAMINE, Vitamin B1. Available at: [Link]
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Jochim, A., et al. (2019). Thiamin (vitamin B1) biosynthesis in bacteria. ResearchGate. Available at: [Link]
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Yeast Metabolome Database. (2024). Thiamine (YMDB00220). Available at: [Link]
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ACS Publications. (2010). Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. Crystal Growth & Design. Available at: [Link]
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Tews, J. K., & Repaske, R. (1995). Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium. Journal of Bacteriology. Available at: [Link]
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SynZeal. (2024). Safety Data Sheet - Methyl 4-Bromophenylacetate. Available at: [Link]
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Japanese Pharmacopoeia. (2021). Thiamine Hydrochloride. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Strategic Use of 4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide in Heterocyclic Synthesis
Introduction
4-Amino-5-bromomethyl-2-methylpyrimidine, most commonly handled as its hydrobromide salt, is a pivotal heterocyclic building block in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive bromomethyl group and an amino-substituted pyrimidine core, makes it an indispensable precursor for constructing more complex molecules. Historically, its most prominent application is in the total synthesis of Thiamine (Vitamin B1), where it serves as the pyrimidine moiety that couples with a thiazole counterpart.[3][4] Beyond this classical role, its utility extends to the synthesis of various biologically active compounds and pharmaceutical intermediates.[3]
This guide provides an in-depth exploration of the properties, handling, and synthetic applications of 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide. It details a validated, step-by-step protocol for a key synthetic transformation and discusses the chemical principles that govern its reactivity, offering researchers a comprehensive resource for leveraging this versatile reagent.
Reagent Profile: Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful and safe implementation in any synthetic workflow. The hydrobromide salt is generally preferred over the free base due to its enhanced stability.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₆H₈BrN₃ · HBr | PubChem CID 408390[5] |
| Molecular Weight | 282.97 g/mol | PubChem CID 408390[5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | >200 °C (decomposes) | |
| Solubility | Moderately soluble in water and polar organic solvents like ethanol. | [6] |
Stability and Storage
To maintain its integrity, 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It is sensitive to moisture and light, which can lead to degradation over time. Proper storage ensures the reagent's reactivity is preserved for consistent experimental outcomes.
Safety & Handling
CAUTION: This compound is a potent irritant and lachrymator. All handling must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles.[9]
-
Respiratory Protection: Due to its irritating nature, avoid creating and inhaling dust. If dust formation is unavoidable, use a respirator with an appropriate particulate filter.[9]
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water and soap.[8] Seek medical attention if irritation develops.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[8]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Synthetic Application: The Thiamine Synthesis Pathway
The quintessential application of 4-Amino-5-bromomethyl-2-methylpyrimidine is the construction of the thiamine skeleton. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the pyrimidine derivative provides the electrophilic center.
Mechanistic Rationale
The synthetic logic hinges on the high reactivity of the bromomethyl group at the C5 position of the pyrimidine ring. This benzylic-like bromide is an excellent leaving group. The reaction proceeds via nucleophilic attack from the sulfur atom of the thiazole moiety (specifically, 4-methyl-5-(2-hydroxyethyl)thiazole) on the electrophilic methylene carbon. The amino group at the C4 position and the methyl group at the C2 position of the pyrimidine ring are crucial for the final molecule's biological activity but do not directly participate in this key coupling step.
The diagram below illustrates this fundamental coupling reaction.
Caption: Step-by-step workflow for Thiamine HCl synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide and anhydrous ethanol. Stir until partially dissolved.
-
Reagent Addition: Add 4-methyl-5-(2-hydroxyethyl)thiazole (1.1 equivalents) to the stirring suspension.
-
Condensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. The use of a slight excess of the thiazole ensures the complete consumption of the more expensive pyrimidine starting material.
-
Isolation of Crude Product: After completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting white solid (crude Thiamine hydrobromide) by vacuum filtration and wash with cold acetone.
-
Conversion to Free Base: Suspend the crude solid in water. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is approximately 8-9. This neutralizes the hydrobromide salt, yielding the Thiamine free base.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Formation of Hydrochloride Salt: Dissolve the resulting oily residue in a minimal amount of acetone. Add concentrated hydrochloric acid dropwise while stirring until precipitation is complete. Causality Note: The hydrochloride salt is typically more crystalline and stable than the free base, making it easier to handle and purify.
-
Purification and Characterization: Collect the white precipitate of Thiamine hydrochloride by vacuum filtration. Recrystallize the product from an ethanol/water mixture. Dry the purified crystals under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Alternative Synthetic Applications
While thiamine synthesis is its primary use, the reactivity of 4-Amino-5-bromomethyl-2-methylpyrimidine lends itself to other areas of medicinal chemistry and drug development. The bromomethyl group can be reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate libraries of substituted pyrimidines. These structures are scaffolds for developing novel therapeutics, including:
-
Antiviral Agents: Pyrimidine derivatives are known to exhibit antiviral properties. [10]* Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology.
-
Varenicline Precursors: Although not a direct precursor, similar pyrimidine-based building blocks are used in the complex synthesis of drugs like Varenicline, a smoking cessation aid. [11][12][13][14]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (degraded).2. Insufficient reaction time or temperature.3. Presence of water in the reaction. | 1. Use fresh, properly stored reagents.2. Increase reflux time and monitor by TLC.3. Ensure all glassware and solvents are anhydrous. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities.2. Incorrect pH during work-up. | 1. Perform a column chromatography purification step before final precipitation.2. Ensure complete neutralization/acidification using a pH meter. |
| Multiple Spots on TLC of Final Product | 1. Incomplete reaction.2. Formation of side products. | 1. Extend reaction time.2. Purify via recrystallization or column chromatography. Decolorize with activated carbon if necessary. |
References
- CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.
-
4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]
-
Thiamine (YMDB00220). Yeast Metabolome Database. [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. European Patent Office. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central (PMC). [Link]
-
4-Amino-5-bromomethyl-2-methylpyrimidine. PubChem. [Link]
- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
- EP0342482A2 - Process for the preparation of pyrimidine derivatives.
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
-
Grewe diamine. ResearchGate. [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Process for preparing varenicline and intermediates for use therein. European Patent Office. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central (PMC). [Link]
-
Discovery and development of varenicline for smoking cessation. PubMed Central (PMC). [Link]
-
Thiamine. Wikipedia. [Link]
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- 3. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]
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- 14. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Amino-5-bromomethyl-2-methylpyrimidine as a Versatile Precursor for the Synthesis of Vitamin B1 (Thiamine) Analogs
Abstract
Vitamin B1, or thiamine, is an essential micronutrient whose pyrophosphate derivative (TPP) serves as a critical coenzyme in fundamental metabolic pathways.[1][] The synthesis of thiamine analogs is a cornerstone of drug discovery and biochemical research, providing tools to probe enzymatic mechanisms and develop novel therapeutic agents for conditions ranging from metabolic disorders to cancer.[3][4] This document provides a comprehensive guide for researchers on the use of 4-amino-5-bromomethyl-2-methylpyrimidine, a key heterocyclic building block, for the synthesis of thiamine analogs.[5][6] We present detailed, field-proven protocols for the synthesis of the precursor itself and its subsequent use in a model quaternization reaction to yield a thiamine analog. The underlying chemical principles, critical experimental parameters, and methods for characterization are discussed to ensure scientific rigor and reproducibility.
Introduction: The Significance of Thiamine and Its Analogs
Thiamine consists of a pyrimidine ring and a thiazole ring connected by a methylene bridge.[1][3] In its biologically active form, thiamine pyrophosphate (TPP), it is indispensable for the function of enzymes involved in carbohydrate and amino acid metabolism.[1][7]
The strategic modification of the thiamine structure gives rise to "thiamine analogs." These compounds can act as:
-
Antimetabolites (Antivitamins): By mimicking thiamine, they can competitively inhibit TPP-dependent enzymes or block thiamine transport, inducing a state of thiamine deficiency. This is valuable for studying metabolic pathways and has applications in developing antimicrobial or anticancer agents.[3]
-
Therapeutic Agents: Some analogs, like the lipophilic derivative Benfotiamine, exhibit enhanced bioavailability and are used to treat complications of diabetes, such as neuropathy and retinopathy.[8][9]
-
Biochemical Probes: Analogs are used to investigate the structure and mechanism of thiamine-dependent enzymes and riboswitches.[4][7]
The synthetic linchpin for many of these analogs is the pyrimidine moiety, activated for coupling with a desired heterocyclic partner. 4-Amino-5-bromomethyl-2-methylpyrimidine is an ideal precursor for this purpose, featuring a reactive bromomethyl group that readily participates in nucleophilic substitution reactions.
The Precursor: 4-Amino-5-bromomethyl-2-methylpyrimidine
The precursor is typically synthesized from its more accessible hydroxymethyl analog, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), via bromination.[10] This conversion is a critical first step, transforming the relatively unreactive hydroxyl group into a highly effective leaving group (bromide), thereby activating the molecule for the key C-N bond-forming reaction.
Physicochemical Properties
A summary of the key properties of the precursor is provided below.
| Property | Value | Source |
| IUPAC Name | 5-(bromomethyl)-2-methylpyrimidin-4-amine | PubChem[11] |
| Molecular Formula | C₆H₈BrN₃ | PubChem[11] |
| Molar Mass | 202.05 g/mol | PubChem[11] |
| CAS Number | 25526-81-2 | PubChem[11] |
| Appearance | Off-white to pale yellow solid | --- |
| Solubility | Soluble in acidic aqueous solutions, limited solubility in organic solvents | --- |
Synthesis Workflow Overview
The overall process involves the synthesis of the precursor followed by its use in the construction of the thiamine analog.
Caption: High-level workflow for thiamine analog synthesis.
Detailed Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. Hydrobromic acid is highly corrosive and requires careful handling.
Protocol 1: Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide
This protocol details the conversion of the hydroxymethyl precursor to the active bromomethyl intermediate. The reaction proceeds via protonation of the hydroxyl group by HBr, followed by an SN2 substitution by a bromide ion.
Reaction Scheme:
Caption: Synthesis of the brominated pyrimidine precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
|---|---|---|---|---|
| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | 139.15 | 5.0 g | 35.9 | Starting material |
| Hydrobromic Acid (48% aq.) | 80.91 | 25 mL | ~220 | Reagent and solvent |
| Diethyl Ether | 74.12 | ~100 mL | - | For precipitation/washing |
| Ethanol | 46.07 | ~50 mL | - | For recrystallization |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-5-hydroxymethyl-2-methylpyrimidine (5.0 g, 35.9 mmol).
-
Reagent Addition: In the fume hood, carefully add 48% aqueous hydrobromic acid (25 mL). The mixture will become a solution, possibly with gentle warming.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-125 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The solution will typically darken to a deep red or brown color.
-
Causality Note: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. The excess HBr serves as both the acid catalyst and the bromide nucleophile source.
-
-
Cooling and Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. Then, cool it further in an ice bath for 30 minutes.
-
Isolation: Slowly add diethyl ether to the cold, stirred reaction mixture until a precipitate forms and no more solid crashes out. This will likely require 80-100 mL of ether.
-
Causality Note: The product, a hydrobromide salt, is ionic and insoluble in the nonpolar diethyl ether, causing it to precipitate from the acidic solution.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several small portions of cold diethyl ether to remove residual HBr and impurities.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
-
Validation: The expected product is the hydrobromide salt of the title compound. Characterize using ¹H NMR and compare with literature data. The typical yield is 70-85%.
Protocol 2: Synthesis of a Thiamine Analog (Pyrithiamine Model)
This protocol describes the quaternization of a pyridine derivative with the synthesized pyrimidine precursor to form pyrithiamine, a classic thiamine antimetabolite.[3] The core of this reaction is the formation of a new C-N bond, creating the methylene bridge characteristic of thiamine and its analogs.
Reaction Mechanism:
Caption: Nucleophilic attack by the pyridine nitrogen on the bromomethyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
|---|---|---|---|---|
| 4-Amino-5-bromomethyl-2-methylpyrimidine HBr | 282.97 | 2.83 g | 10.0 | From Protocol 1 |
| 4-Methyl-5-(2-hydroxyethyl)thiazole | 143.21 | 1.43 g | 10.0 | Model thiazole component |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.84 g | 10.0 | Base (optional, to free base) |
Procedure:
-
Free-Basing (Optional but Recommended): To obtain the free base of the pyrimidine precursor, dissolve the hydrobromide salt (2.83 g, 10.0 mmol) in a minimal amount of water and add NaHCO₃ (0.84 g, 10.0 mmol) portion-wise until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the free base as a solid.
-
Causality Note: The reaction works best with the neutral, more nucleophilic thiazole and the free-base pyrimidine. While the reaction can be run with the salt, yields are often lower. Neutralizing the HBr salt of the precursor is advised.
-
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-amino-5-bromomethyl-2-methylpyrimidine free base (from step 1, ~2.02 g, 10.0 mmol) and 4-methyl-5-(2-hydroxyethyl)thiazole (1.43 g, 10.0 mmol) in 50 mL of anhydrous acetonitrile.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will often precipitate out of the solution as a white or off-white solid as the reaction proceeds.
-
Isolation: If a precipitate has formed, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetonitrile, followed by diethyl ether.
-
Purification: If necessary, the product can be recrystallized from an ethanol/ether solvent system.
-
Validation: Dry the final product under vacuum. Record the yield and characterize the thiamine analog by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization and Data
Accurate characterization is essential to confirm the identity and purity of the synthesized analog.
Expected Spectroscopic Data for Thiamine (as a reference):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~9.8 | s | Thiazolium C2-H |
| ~8.0 | s | Pyrimidine C6-H | |
| ~5.5 | s | Methylene bridge (-CH₂-) | |
| ~4.0 | t | Thiazole -CH₂-OH | |
| ~3.1 | t | Thiazole -CH₂-CH₂-OH | |
| ~2.6 | s | Pyrimidine -CH₃ | |
| ~2.5 | s | Thiazole -CH₃ | |
| ¹³C NMR | ~165 | C | Pyrimidine C4-NH₂ |
| ~163 | C | Pyrimidine C2-CH₃ | |
| ~155 | CH | Thiazolium C2 | |
| ~145 | C | Thiazolium C4 | |
| ~108 | CH | Pyrimidine C6 | |
| ~60 | CH₂ | Thiazole -CH₂-OH |
| | ~50 | CH₂ | Methylene bridge |
Note: Actual shifts will vary depending on the specific analog synthesized, the solvent used, and the salt form.
Conclusion
4-Amino-5-bromomethyl-2-methylpyrimidine serves as a robust and versatile intermediate for the synthesis of a wide array of thiamine analogs. The protocols provided herein for its synthesis and subsequent coupling via quaternization offer a reliable foundation for researchers in medicinal chemistry, chemical biology, and drug development. The key to success lies in the careful execution of the bromination step to activate the pyrimidine core and the subsequent clean, high-yielding SN2 reaction to form the crucial methylene bridge. These methods empower the scientific community to further explore the structure-activity relationships of thiamine analogs, paving the way for new discoveries and therapeutic innovations.
References
-
Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(1), BSR20171148. [Link]
-
Jia, J., & Liu, J. (2016). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? International Journal of Biological Sciences, 12(2), 127-135. [Link]
-
Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-603. [Link]
- Weimann, B., & Bell, M. (2001). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Ranu, B. C., & Guchhait, S. K. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]
-
Paerl, R. W., Bertrand, E. M., Allen, A. E., & Caron, D. A. (2017). Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. [Link]
-
Zielińska, M., & Ośko, J. (2024). Thiamine (Vitamin B1)—An Essential Health Regulator. Molecules, 29(3), 673. [Link]
-
Wikipedia contributors. (2024). Thiamine. Wikipedia. [Link]
- A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate. (2017).
-
National Center for Biotechnology Information. (n.d.). 4-Amino-5-bromomethyl-2-methylpyrimidine. PubChem Compound Database. [Link]
-
Wikipedia contributors. (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]
-
de Villiers, K. A., Gessner, R. K., & Taylor, D. (2022). Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity. MedChemComm, 13(5), 903-911. [Link]
-
Makarchikov, A. F., & Chernikevich, I. P. (1992). Purification and characterization of thiamine triphosphatase from bovine brain. Biochimica et Biophysica Acta, 1117(3), 326-332. [Link]
-
Newell, P. C., & Tucker, R. G. (1966). Production of a precursor to the pyrimidine moiety of thiamine. Biochemical Journal, 98(3), 40P. [Link]
- Method for synthesizing benfotiamine. (2013).
-
Williams, R. R., & Cline, J. K. (1936). Synthesis of thiamine. Journal of the American Chemical Society, 58(8), 1504-1505. [Link]
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- 4. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-Amino-5-(bromomethyl)-2-methylpyrimidine (hydrobromide) - Biochemicals - CAT N°: 29839 [bertin-bioreagent.com]
- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine (Vitamin B1)—An Essential Health Regulator [mdpi.com]
- 9. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]
- 10. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 11. 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3 | CID 408390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Versatile Pyrimidine Building Block: 4-Amino-5-bromomethyl-2-methylpyrimidine
Introduction: The Strategic Importance of a Core Heterocycle
4-Amino-5-bromomethyl-2-methylpyrimidine is a highly functionalized pyrimidine derivative that serves as a cornerstone in synthetic organic and medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its substituents: the nucleophilic amino group and, most critically, the electrophilic bromomethyl group. The pyrimidine core is a privileged scaffold found in countless biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2]
This molecule is most renowned as a key intermediate in the industrial synthesis of Vitamin B1 (Thiamine).[3][4] The bromomethyl group at the C5 position is an excellent electrophilic handle, primed for reaction with a wide array of nucleophiles to construct more complex molecular architectures. This guide provides an in-depth exploration of the experimental setups, reaction principles, and detailed protocols for leveraging the synthetic potential of this compound, targeting researchers in drug discovery and process development.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. The compound is often supplied as its hydrobromide salt to improve stability.
| Property | Value | Source |
| IUPAC Name | 5-(bromomethyl)-2-methylpyrimidin-4-amine | PubChem[5] |
| Molecular Formula | C₆H₈BrN₃ | PubChem[5] |
| Molecular Weight | 202.05 g/mol | PubChem[5] |
| Appearance | Off-white to beige solid | ChemicalBook[6] |
| Storage | Store at 2-8°C, keep container tightly closed in a dry, well-ventilated place.[7][8] | Thermo Fisher[7] |
Safety Profile:
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[7][9] Harmful if swallowed.[9][10]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][10][11] Avoid generating dust. Wash hands thoroughly after handling.[9]
Core Reactivity: The Bromomethyl Group as an Electrophilic Hub
The primary site of reactivity on 4-amino-5-bromomethyl-2-methylpyrimidine is the benzylic-like bromomethyl group. The C-Br bond is polarized, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. The pyrimidine ring's electron-withdrawing nature further activates this position for substitution reactions.
This reactivity makes the compound an ideal substrate for S(_N)2 reactions, where a nucleophile displaces the bromide ion. The choice of solvent, base, and temperature is critical for controlling the reaction outcome and minimizing side products.
Caption: General experimental workflow for nucleophilic substitution.
Application Note I: Nucleophilic Substitution Protocols
The following protocols outline common nucleophilic substitution reactions. The choice of base is crucial; non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used to scavenge the HBr generated without competing with the primary nucleophile.
Protocol 1: Thioether Formation (Reaction with Thiol Nucleophiles)
This reaction is fundamental for building molecules containing a thioether linkage, a common motif in pharmaceuticals.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reagents and facilitate the S(_N)2 mechanism.
-
Base: A mild base like K₂CO₃ or TEA is sufficient to deprotonate the thiol, generating the more potent thiolate nucleophile.
-
Temperature: Room temperature to gentle heating (40-60 °C) typically provides a balance between a reasonable reaction rate and minimizing degradation.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (1.0 eq).
-
Add the chosen thiol nucleophile (1.1 eq).
-
Suspend the solids in anhydrous DMF (approx. 0.2 M concentration relative to the pyrimidine).
-
Add a suitable base, such as anhydrous K₂CO₃ (2.5 eq).
-
Stir the mixture at 50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water, which will often precipitate the crude product.[1]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioether product.
Protocol 2: Amination (Reaction with Amine Nucleophiles)
This protocol is used to introduce secondary or tertiary amine functionalities.
Causality Behind Experimental Choices:
-
Stoichiometry: At least two equivalents of the amine nucleophile are required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HBr byproduct. Alternatively, one equivalent of the amine and one equivalent of an external non-nucleophilic base can be used.
-
Solvent: Acetonitrile or isopropanol are excellent solvent choices. They are polar enough to facilitate the reaction but less reactive than DMF.[12]
-
Temperature: These reactions may require slightly higher temperatures (60-80 °C) to proceed at a practical rate.
Step-by-Step Methodology:
-
In a sealed tube or pressure vessel, combine 4-amino-5-bromomethyl-2-methylpyrimidine (1.0 eq) and the desired primary or secondary amine (2.2 eq).
-
Add anhydrous acetonitrile as the solvent (approx. 0.2 M).
-
Seal the vessel and heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous NaHCO₃ solution to remove any ammonium salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify via column chromatography on silica gel if necessary.
Application Note II: Cyclization for Thiamine (Vitamin B1) Synthesis
The most significant application of 4-amino-5-bromomethyl-2-methylpyrimidine is its reaction with 4-methyl-5-(2-hydroxyethyl)thiazole to form Thiamine. This reaction involves the quaternization of the thiazole nitrogen.[3]
Mechanism: The lone pair of electrons on the thiazole's nitrogen atom acts as the nucleophile, attacking the electrophilic methylene carbon of the pyrimidine derivative. This single step forms the crucial methylene bridge and the thiaminium cation.
Caption: Synthesis of Thiamine via nucleophilic substitution.
Step-by-Step Protocol for Thiamine Synthesis:
-
Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol in a round-bottom flask.
-
Add 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
The product, Thiamine bromide hydrobromide, is ionic and will begin to precipitate from the solution as a white solid as the reaction proceeds.
-
Continue refluxing for 2-4 hours or until analysis (e.g., by ¹H NMR of a small aliquot) shows complete consumption of the thiazole starting material.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold acetonitrile, followed by a wash with diethyl ether to aid in drying.
-
Dry the resulting white crystalline solid under vacuum to yield Thiamine bromide hydrobromide. The chloride salt can be obtained through ion exchange if desired.
Product Characterization
Confirming the identity and purity of the reaction products is a critical final step.
| Technique | Expected Observations for Successful Substitution |
| ¹H NMR | Disappearance of the singlet for the -CH₂Br protons (typically ~4.5 ppm). Appearance of a new singlet for the -CH₂-Nu protons, with a chemical shift dependent on the attached nucleophile (e.g., ~3.8 ppm for -CH₂-S-, ~3.7 ppm for -CH₂-N-). |
| ¹³C NMR | Shift of the methylene carbon signal from ~30 ppm (-CH₂Br) to a new value corresponding to the new C-Nu bond. |
| FT-IR | Disappearance of the C-Br stretching vibration (typically in the 600-700 cm⁻¹ region). Appearance of new characteristic bands for the introduced functional group. |
| Mass Spec (MS) | The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the expected product. The isotopic pattern for bromine will be absent. |
Troubleshooting Guide
Even well-established protocols can encounter issues. The following diagram provides a logical approach to troubleshooting common problems.
Caption: A decision tree for troubleshooting common reaction issues.
References
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-
Khan, M. S., & Akhtar, W. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.
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Osorio-Olivares, M., et al. (2015). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development, 19(11), 1699-1704. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 408390, 4-Amino-5-bromomethyl-2-methylpyrimidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]
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Tarraga, A., & Molina, P. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Current Organic Chemistry, 20(2), 159-191. Retrieved from [Link]
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Tyliszczak, B., Drabina, P., & Stępień, K. (2019). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioorganic Chemistry, 89, 103008. Retrieved from [Link]
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El-Sayed, W. A., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(1), 584-596. Retrieved from [Link]
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Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Retrieved from [Link]
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El-Sharkawy, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47087-47101. Retrieved from [Link]
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Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]
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Gomaa, A. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 123-142. Retrieved from [Link]
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Noël, T., et al. (2018). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Angewandte Chemie International Edition, 57(30), 9424-9428. Retrieved from [Link]
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Hurst, D. T., & Salisbury, R. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1449-1452. Retrieved from [Link]
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Ila, H., & Junjappa, H. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-Amino-5-bromomethyl-2-methylpyrimidine for the Development of Novel G Protein-Coupled Receptor Kinase (GRK) Inhibitors
Abstract
G protein-coupled receptor kinases (GRKs) are pivotal regulators of GPCR signaling, and their dysregulation is implicated in numerous pathologies, including heart failure and cancer.[1][2] This makes them compelling targets for therapeutic intervention. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, known for its ability to mimic ATP and form key interactions in the kinase hinge region.[3][4][5] This document provides a detailed guide for researchers on utilizing 4-Amino-5-bromomethyl-2-methylpyrimidine, a reactive and versatile pyrimidine derivative, as a foundational scaffold for the synthesis and evaluation of novel GRK inhibitors.[6][7] We present the rationale behind its use, protocols for inhibitor synthesis and characterization, and robust methodologies for in vitro and cellular validation of target engagement.
Introduction: The Rationale for Targeting GRKs with a Pyrimidine Scaffold
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly controlled by a process called desensitization, which is primarily initiated by GRKs.[8] GRKs phosphorylate activated GPCRs, leading to the recruitment of β-arrestin and the subsequent uncoupling of the receptor from its G protein, effectively terminating the signal.[9]
The GRK family has seven members, sub-classified into three groups: GRK1/7, GRK2/3, and GRK4/5/6.[8] Overactivity of specific isoforms, such as GRK2 in heart failure or GRK5 in certain cancers, has spurred the development of isoform-selective inhibitors.[1][10]
4-Amino-5-bromomethyl-2-methylpyrimidine serves as an ideal starting point for inhibitor design. Its core pyrimidine structure is adept at occupying the ATP-binding pocket, while the strategically placed functional groups offer avenues for achieving both potency and selectivity.
-
4-Amino Group: Acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase domain.
-
2-Methyl Group: Enhances lipophilicity and can be tailored to fit into specific hydrophobic pockets.[7]
-
5-Bromomethyl Group: This is the key to the scaffold's versatility. It is a reactive electrophile, ideal for participating in nucleophilic substitution reactions.[7] This allows for the straightforward attachment of various side chains to explore the solvent-exposed region of the active site or to form covalent bonds with nearby nucleophilic residues like cysteine.[10]
Figure 1: Conceptual diagram of a pyrimidine-based inhibitor competing with ATP in the GRK active site.
Properties and Safe Handling of the Starting Scaffold
Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 4-Amino-5-bromomethyl-2-methylpyrimidine | [11] |
| CAS Number | 5423-98-3 (dihydrobromide salt) | [6] |
| Molecular Formula | C₆H₈BrN₃ | [6][7] |
| Molecular Weight | 363.88 g/mol (dihydrobromide salt) | [6] |
| Appearance | Off-white to light yellow solid | [12] |
| Purity | ≥95% typically available | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [12] |
Safety & Handling:
4-Amino-5-bromomethyl-2-methylpyrimidine is a brominated organic compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Wash hands thoroughly after handling.
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[13][15] In case of eye contact, rinse cautiously with water for several minutes.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Application Protocol 1: Synthesis of a Covalent GRK5 Inhibitor
Scientific Rationale: The development of covalent inhibitors offers a strategy to achieve high potency and prolonged pharmacodynamic effects. GRK5 possesses a non-conserved cysteine residue (Cys474) near the active site, which can be targeted for covalent modification.[10] This protocol outlines a conceptual synthetic workflow to leverage the reactive bromomethyl group of our starting scaffold to create a covalent inhibitor targeting this residue.
Sources
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Application Notes and Protocols for the Scalable Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine
Introduction: The Strategic Importance of 4-amino-5-aminomethyl-2-methylpyrimidine
4-amino-5-aminomethyl-2-methylpyrimidine, often abbreviated as AMP, is a molecule of significant industrial and pharmaceutical importance. It serves as the central pyrimidine precursor in the commercial synthesis of Thiamine (Vitamin B1), a vital nutrient for human and animal health.[1][2] The global demand for Vitamin B1 necessitates robust, efficient, and scalable synthetic routes to AMP.[1] Historically, various synthetic strategies have been employed, often starting from basic building blocks like acrylonitrile, malononitrile, or acetonitrile.[1] However, many of these traditional methods are encumbered by challenges such as the use of hazardous reagents, multiple complex steps, and unfavorable economics for large-scale production.[1]
This technical guide provides a detailed exploration of modern, scalable synthetic routes to 4-amino-5-aminomethyl-2-methylpyrimidine. It is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of key reactions, present detailed, step-by-step protocols for selected scalable methods, and discuss critical aspects of process optimization, safety, and quality control.
Comparative Analysis of Scalable Synthetic Strategies
The industrial production of AMP has evolved significantly, moving towards more efficient and safer processes. Three primary strategies have emerged as viable for scalable synthesis. The choice of route often depends on factors such as raw material cost and availability, equipment capabilities, and environmental considerations.
| Synthetic Route | Starting Material(s) | Key Intermediate(s) | Overall Yield | Key Advantages | Key Challenges |
| Route A: From β-Alkoxypropionitrile | Acrylonitrile, Alcohol | β-Alkoxypropionitrile, 2-methyl-4-amino-5-alkoxymethylpyrimidine | Moderate | Utilizes readily available and less toxic starting materials compared to some alternatives.[1] | Requires high-pressure and high-temperature amination step. |
| Route B: From 2-Cyanoacetamide | 2-Cyanoacetamide, Vilsmeier Reagent, Acetamidine | 4-amino-2-methylpyrimidine-5-carbonitrile | ~65%[3] | Utilizes an inexpensive and readily available starting material in 2-cyanoacetamide.[3] | The Vilsmeier reagent is corrosive and requires careful handling. |
| Route C: From Malononitrile | Malononitrile, DMF, Dimethyl Sulfate, Acetamidine | 4-amino-2-methylpyrimidine-5-carbonitrile | ~70%[3] | Offers a slightly higher overall yield and a one-pot procedure for the key intermediate.[3] | Malononitrile is highly toxic and requires stringent safety protocols.[4][5] |
Below is a graphical representation of the divergent and convergent points of these synthetic strategies.
Sources
The Versatile Building Block: A Guide to 4-Amino-5-bromomethyl-2-methylpyrimidine in Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-Amino-5-bromomethyl-2-methylpyrimidine. This versatile heterocyclic compound serves as a critical starting material and building block in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactive bromomethyl group, which allows for facile derivatization, and the inherent drug-like properties of the aminopyrimidine scaffold.
Introduction: The Power of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, and to serve as a bioisostere for other aromatic systems, makes it an attractive moiety for drug design.[1] 4-Amino-5-bromomethyl-2-methylpyrimidine, in particular, offers a reactive handle at the 5-position, enabling the exploration of diverse chemical space and the generation of compound libraries for lead discovery and optimization.[2]
Chemical and Physical Properties of 4-Amino-5-bromomethyl-2-methylpyrimidine:
| Property | Value | Source |
| CAS Number | 25526-81-2 | [2] |
| Molecular Formula | C₆H₈BrN₃ | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, DMSO, and DMF | - |
Key Applications in Medicinal Chemistry
The primary utility of 4-Amino-5-bromomethyl-2-methylpyrimidine lies in its role as a precursor for a variety of therapeutic agents, most notably in the fields of oncology and infectious diseases.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, often by competing with ATP for binding to the enzyme's active site.[3]
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[4] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[3][5] Pyrimidine derivatives have been successfully developed as EGFR inhibitors.[5][6] 4-Amino-5-bromomethyl-2-methylpyrimidine can be utilized to synthesize potent EGFR inhibitors by reacting it with various nucleophiles, such as anilines, to introduce substituents that occupy the hydrophobic pocket of the ATP-binding site.
EGFR Signaling Pathway and Inhibition:
Caption: EGFR signaling cascade and its inhibition by pyrimidine derivatives.
B-Raf is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway.[1] Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[7] Thienopyrimidines, which can be synthesized from pyrimidine precursors, have shown promise as B-Raf inhibitors.[8] The derivatization of 4-Amino-5-bromomethyl-2-methylpyrimidine can lead to the synthesis of novel B-Raf inhibitors.
B-Raf Signaling Pathway and Inhibition:
Caption: The MAPK pathway highlighting B-Raf and its inhibition.
Synthesis of Vitamin B1 (Thiamine) and its Analogs
4-Amino-5-bromomethyl-2-methylpyrimidine is a key intermediate in the industrial synthesis of Vitamin B1 (Thiamine).[9] Thiamine is an essential nutrient that plays a crucial role in carbohydrate metabolism. The synthesis involves the quaternization of a thiazole moiety with 4-Amino-5-bromomethyl-2-methylpyrimidine. This chemistry also allows for the synthesis of various thiamine analogs for biological studies.
Experimental Protocols
The following protocols are representative examples of how 4-Amino-5-bromomethyl-2-methylpyrimidine can be utilized in synthesis. Researchers should adapt and optimize these protocols based on the specific nucleophile and desired product.
General Protocol for Nucleophilic Substitution with Amines
This protocol describes a general method for the synthesis of 4-amino-5-(aminomethyl)-2-methylpyrimidine derivatives.
Materials:
-
4-Amino-5-bromomethyl-2-methylpyrimidine
-
Amine of choice (e.g., substituted aniline, alkylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Base (e.g., K₂CO₃, Et₃N, or NaH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the amine (1.1 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of 4-Amino-5-bromomethyl-2-methylpyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 40-80 °C and monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis of a Thiazole Ring via Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.
Materials:
-
4-Amino-5-bromomethyl-2-methylpyrimidine
-
Thiourea
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-Amino-5-bromomethyl-2-methylpyrimidine (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.[11]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Wash the solid with cold ethanol or water to remove any unreacted starting materials.
-
The resulting product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Biological Activity of Pyrimidine Derivatives
The following table summarizes the in vitro activity of various pyrimidine-based kinase inhibitors reported in the literature. This data highlights the potential of this scaffold in generating potent therapeutic agents.
| Compound Class | Target Kinase | Cell Line | IC₅₀ (nM) | Reference |
| 4-Aminothieno[2,3-d]pyrimidine | CK2 | - | 8 | [9] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | - | 34 | [6] |
| 5-Trifluoromethylpyrimidine | EGFR | A549 | 91 | [4] |
| 6-Methyl-pyrimidine-2,4-diamine | Aurora A | - | < 200 | [12] |
Safety and Handling
4-Amino-5-bromomethyl-2-methylpyrimidine and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[14]
-
In case of eye contact: Rinse cautiously with water for several minutes.[14]
-
If inhaled: Move person into fresh air.[14]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[14]
For detailed safety information, consult the Material Safety Data Sheet (MSDS) before use.[13][14][15][16]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive starting material- Inappropriate solvent or base- Reaction temperature too low- Insufficient reaction time | - Check the purity of the starting materials.- Screen different solvents and bases.- Increase the reaction temperature in increments.- Monitor the reaction for a longer period. |
| Formation of multiple products | - Side reactions (e.g., over-alkylation, elimination)- Decomposition of starting material or product | - Use a milder base.- Lower the reaction temperature.- Use a protecting group strategy if necessary.- Ensure an inert atmosphere to prevent degradation. |
| Difficulty in product purification | - Similar polarity of product and starting materials/byproducts- Product is an oil or difficult to crystallize | - Optimize the mobile phase for column chromatography.- Consider derivatization to a solid for easier purification.- Try different recrystallization solvents or techniques (e.g., vapor diffusion). |
Conclusion
4-Amino-5-bromomethyl-2-methylpyrimidine is a highly valuable and versatile building block in medicinal chemistry. Its reactive bromomethyl group provides a convenient handle for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors and other therapeutic agents. The protocols and information provided in this guide are intended to facilitate the use of this important precursor in drug discovery and development programs.
References
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
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Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]
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4-Amino-5-bromomethyl-2-methylpyrimidine. PubChem. Available at: [Link]
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Significant B‐RAF inhibitors and thieno[2,3‐d]pyrimidine derivatives... ResearchGate. Available at: [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]
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Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). SciSpace. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
The discovery of potent and selective 4-aminothienopyridines as B-Raf kinase inhibitors. ResearchGate. Available at: [Link]
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-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PubMed Central. Available at: [Link]
-
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2. ResearchGate. Available at: [Link]
-
Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. ResearchGate. Available at: [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. PubMed Central. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]
-
MOA Animation: Melanoma BRAF Inhibition. YouTube. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 4-Amino-5-bromomethyl-2-methylpyrimidine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-5-bromomethyl-2-methylpyrimidine, a critical intermediate in pharmaceutical synthesis, notably for Vitamin B1 (Thiamine) analogs.[1] The developed method is tailored for researchers, quality control analysts, and drug development professionals, providing a detailed protocol for assay and impurity profiling. The causality behind chromatographic parameter selection is discussed, and the protocol is grounded in established principles of analytical chemistry, aligning with ICH and USP guidelines to ensure trustworthiness and scientific integrity.
Introduction and Scientific Rationale
4-Amino-5-bromomethyl-2-methylpyrimidine (Figure 1) is a heterocyclic building block whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[1] The presence of impurities or degradants can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its characterization.
Figure 1. Chemical Structure of 4-Amino-5-bromomethyl-2-methylpyrimidine. Source: PubChem CID 408390[2]
The core challenge in analyzing this molecule lies in its potential for degradation, particularly due to the reactive bromomethyl group. This group is susceptible to hydrolysis, which would convert it to 4-amino-5-hydroxymethyl-2-methylpyrimidine, a likely process-related impurity and degradant. A stability-indicating method, as described herein, is designed to resolve the parent compound from such potential degradants and impurities, ensuring an accurate assessment of its purity and stability.
This method was developed based on the physicochemical properties of pyrimidine derivatives.[3] These compounds are generally polar and possess chromophores that allow for UV detection. A reversed-phase HPLC approach was selected as it is the most common and effective technique for the analysis of pyrimidine derivatives, typically employing C8 or C18 stationary phases.[4]
Experimental Design and Causality
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte while allowing for efficient separation from more polar or non-polar impurities.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
4-Amino-5-bromomethyl-2-methylpyrimidine Reference Standard (Purity ≥95%)
-
Chromatographic Conditions: A Justified Approach
The selection of chromatographic parameters is critical for achieving the desired separation and is based on the chemical nature of the analyte.
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of retention for the analyte, resolution from potential impurities, and backpressure compatible with standard HPLC systems. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH (around 2.5) ensures that the amino group on the pyrimidine ring is protonated, leading to consistent retention times and improved peak shape by minimizing tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good solvating power for the analyte and ensuring elution from the C18 column. |
| Elution Mode | Gradient Elution | A gradient is employed to ensure elution of any potential late-eluting, more hydrophobic impurities and to re-equilibrate the column efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 265 nm | Based on UV spectra of structurally similar aminopyrimidines, this wavelength is expected to provide high sensitivity for the analyte. A PDA detector can be used to confirm the peak purity and identify the optimal wavelength experimentally. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
Sample and Standard Preparation
-
Solvent Selection: A diluent of 50:50 (v/v) Acetonitrile:Water is recommended. This mixture ensures the solubility of the analyte while being compatible with the mobile phase.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-Amino-5-bromomethyl-2-methylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before sample analysis.
HPLC System Preparation
-
Purge all mobile phase lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (90% A: 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing (SST)
Before initiating any sample analysis, the system's performance must be verified. This is a core principle of trustworthy analytical science, ensuring that the system is capable of delivering reliable data. The requirements are based on USP General Chapter <621> Chromatography.[5][6]
-
Inject the Standard Solution five times.
-
Calculate the following parameters for the 4-Amino-5-bromomethyl-2-methylpyrimidine peak:
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%. This demonstrates the precision of the injector and the detector.
-
Tailing Factor (T): Should be between 0.8 and 1.5. This indicates good peak symmetry, which is crucial for accurate integration.
-
Theoretical Plates (N): Should be ≥ 2000. This measures the efficiency of the column in separating components.
-
Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for HPLC analysis of 4-Amino-5-bromomethyl-2-methylpyrimidine.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution.
-
Process the chromatograms using appropriate software.
Calculations
The percentage of 4-Amino-5-bromomethyl-2-methylpyrimidine can be calculated using the area normalization method for purity or by external standard for assay.
Assay Calculation (External Standard):
% Assay = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × 100
Trustworthiness: Building a Stability-Indicating Method
A key requirement for this method is its ability to be stability-indicating. This is achieved through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[7] The goal is to intentionally degrade the sample to ensure that the analytical method can separate the main peak from any degradation products that may form under various stress conditions.
Forced Degradation Protocol
The following conditions are recommended to assess the stability of 4-Amino-5-bromomethyl-2-methylpyrimidine. The target degradation is typically 5-20%.
| Stress Condition | Protocol | Likely Degradation Pathway |
| Acid Hydrolysis | Reflux sample solution in 0.1 N HCl at 60 °C for 8 hours. | Hydrolysis of the bromomethyl group to a hydroxymethyl group. |
| Base Hydrolysis | Reflux sample solution in 0.1 N NaOH at 60 °C for 4 hours. | Hydrolysis of the bromomethyl group; potential for other base-catalyzed reactions. |
| Oxidative Degradation | Treat sample solution with 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the amino group or other parts of the pyrimidine ring. |
| Thermal Degradation | Expose solid sample to 105 °C for 24 hours. | General decomposition. |
| Photolytic Degradation | Expose sample solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B. | Photodegradation, potentially involving the bromine atom.[8] |
After exposure, neutralize the acidic and basic samples, dilute to the target concentration, and analyze by HPLC. The peak purity of the main component should be assessed using a PDA detector to ensure no co-eluting peaks. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
Method Validation
The described method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10] The validation should include the following parameters:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Including repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined for key impurities.
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate).
The following diagram illustrates the relationship between the core pillars of this application note.
Caption: The relationship between scientific principles and method development.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and scientifically sound approach for the analysis of 4-Amino-5-bromomethyl-2-methylpyrimidine. By explaining the rationale behind the experimental choices and grounding the protocol in authoritative guidelines, this document serves as a comprehensive guide for its implementation in a regulated or research environment. The inclusion of system suitability and forced degradation protocols ensures that the method is both trustworthy and stability-indicating, meeting the rigorous demands of the pharmaceutical industry.
References
-
PubChem. 4-Amino-5-aminomethyl-2-methylpyrimidine. National Center for Biotechnology Information. [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC. [Link]
-
Nikjoo, H., O'Neill, P., Terrissol, M., & Goodhead, D. T. (2002). Modelling the effect of incorporated halogenated pyrimidine on radiation-induced DNA strand breaks. International journal of radiation biology, 78(12), 1157–1167. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. USP. [Link]
-
Tidke, K. J., & Solanki, P. R. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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PubChem. 5-(Bromomethyl)pyrimidine. National Center for Biotechnology Information. [Link]
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ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
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Sahoo, S. K., et al. (2025). Comparative Study of UVA Filtering Compounds 2‐Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
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PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. [Link]
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PubChem. 4-Amino-5-bromomethyl-2-methylpyrimidine. National Center for Biotechnology Information. [Link]
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PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Overcoming solubility problems with 4-Amino-5-bromomethyl-2-methylpyrimidine
Welcome to the technical support center for 4-Amino-5-bromomethyl-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during its use, with a primary focus on solubility issues. Our goal is to equip you with the knowledge to handle this versatile building block effectively in your synthetic endeavors.
Introduction
4-Amino-5-bromomethyl-2-methylpyrimidine is a key intermediate in the synthesis of various biologically active molecules, including vitamin B1 analogues. Its utility, however, can be hampered by its limited solubility in many common organic solvents. This guide provides a comprehensive overview of its solubility characteristics, troubleshooting strategies for dissolution, and answers to frequently asked questions to ensure the smooth progression of your research.
Troubleshooting Guide: Overcoming Solubility Challenges
This section addresses specific issues you may encounter with the solubility of 4-Amino-5-bromomethyl-2-methylpyrimidine in a question-and-answer format, providing detailed, step-by-step solutions.
Question 1: My 4-Amino-5-bromomethyl-2-methylpyrimidine is not dissolving in my chosen reaction solvent. What are my immediate options?
Answer:
Initial insolubility is a common hurdle. Here is a systematic approach to address this issue at the bench:
Step 1: Gentle Heating. The solubility of most solids, including pyrimidine derivatives, increases with temperature.[1][2][3]
-
Protocol: Warm the suspension gently using a water bath or heating mantle while stirring. Monitor the temperature to avoid potential degradation of the starting material or solvent evaporation. A modest increase to 40-50 °C is often sufficient to see a significant improvement in solubility.
Step 2: Sonication. If heating is not desirable or insufficient, sonication can aid in dissolution by breaking down solid agglomerates and increasing the surface area for solvent interaction.[4][5]
-
Protocol: Place the flask containing the suspension in an ultrasonic bath for 15-30 minute intervals. Check for dissolution progress visually. Be mindful that prolonged sonication can also generate heat.
Step 3: Solvent Polarity and Co-solvents. If the compound remains insoluble, the polarity of your solvent may not be optimal. Consider the use of a co-solvent.[6]
-
Rationale: 4-Amino-5-bromomethyl-2-methylpyrimidine is a polar molecule. Its solubility will be greatest in polar aprotic solvents.
-
Recommendation: Add a small amount (5-10% v/v) of a more polar, miscible co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to your reaction mixture.[2][3] These solvents are excellent at dissolving a wide range of organic compounds.
Question 2: I've managed to dissolve the compound with heating, but it crashes out of solution upon cooling to room temperature. How can I prevent this?
Answer:
This phenomenon, known as precipitation upon cooling, indicates that you have created a supersaturated solution at a higher temperature. To maintain solubility at your desired reaction temperature, consider the following:
-
Maintain a Modestly Elevated Temperature: If your reaction conditions permit, running the reaction at a slightly elevated temperature where the compound remains soluble is the most straightforward solution.
-
Employ a Co-solvent System: As described previously, the addition of a small percentage of a high-polarity co-solvent like DMF or DMSO can help to keep the compound in solution even at lower temperatures.[2][3]
-
Slow Addition: If the pyrimidine derivative is a reagent being added to a reaction mixture, consider dissolving it in a suitable solvent mixture (as determined by small-scale solubility tests) and adding it slowly to the reaction vessel. This avoids a sudden increase in concentration that can lead to precipitation.
Question 3: I am concerned about the stability of 4-Amino-5-bromomethyl-2-methylpyrimidine at elevated temperatures. What are the recommended handling conditions?
Answer:
-
Minimize Time at High Temperatures: While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided. Aim to dissolve the compound and proceed with the reaction promptly.
-
Inert Atmosphere: For reactions that are sensitive to oxidation or moisture, particularly at elevated temperatures, performing the dissolution and reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Storage: The compound should be stored at -20°C to ensure long-term stability.[7]
Frequently Asked Questions (FAQs)
What is the known solubility of 4-Amino-5-bromomethyl-2-methylpyrimidine?
Published data indicates that 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide is "slightly soluble" in methanol and water.[7] The related compound, 2-Amino-5-bromopyrimidine, is also slightly soluble in DMSO and methanol (with heating).[8]
How can I quickly determine a suitable solvent for my experiment?
A small-scale qualitative solubility test is a highly effective and material-sparing method.[4][9][10]
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Aliquot approximately 1-2 mg of 4-Amino-5-bromomethyl-2-methylpyrimidine into several small vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different test solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, THF, ethyl acetate, dichloromethane, chloroform, DMF, DMSO).
-
Observation at Room Temperature: Vigorously vortex or shake each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating: For vials where the compound is not fully soluble, gently warm the vial to approximately 40-50 °C and observe any changes in solubility.
-
Classification: Based on your observations, you can classify the solvents as "soluble," "sparingly soluble," or "insoluble."
Does the salt form (hydrobromide) of this compound affect its solubility?
Yes, the salt form can significantly impact solubility. Generally, forming a salt of a basic compound like an aminopyrimidine increases its polarity and often enhances its solubility in polar solvents, particularly water.[11][12][13] The hydrobromide salt is more polar than the free base, which contributes to its slight solubility in water.
What is the impact of pH on the solubility of this compound?
As an aminopyrimidine, this compound is basic. Therefore, its solubility in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the compound will exist as the free base, which is likely to be less soluble in water.[14]
Data Summary and Visual Guides
Qualitative Solubility Profile
The following table provides an estimated qualitative solubility profile based on available data for structurally similar compounds and general principles of organic chemistry. It is strongly recommended to perform your own qualitative solubility tests as described above.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Slightly Soluble | High polarity, potential for hydrogen bonding. Salt form enhances solubility. |
| Methanol | 5.1 | Slightly Soluble | Polar protic solvent, known to dissolve the compound to some extent.[7] |
| Ethanol | 4.3 | Sparingly Soluble | Less polar than methanol, likely to have lower solvating power for this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Highly polar aprotic solvent, excellent for dissolving many polar organic molecules.[6][8] |
| Dimethylformamide (DMF) | 6.4 | Soluble | Polar aprotic solvent, often a good choice for pyrimidine derivatives.[2][3] |
| Acetonitrile | 5.8 | Sparingly Soluble | Moderately polar aprotic solvent. |
| Tetrahydrofuran (THF) | 4.0 | Sparingly to Insoluble | Lower polarity, less likely to be an effective solvent. |
| Ethyl Acetate | 4.4 | Insoluble | Moderately polar, but generally a poor solvent for highly polar compounds. |
| Dichloromethane (DCM) | 3.1 | Insoluble | Low polarity, unlikely to dissolve the compound. |
| Chloroform | 4.1 | Insoluble | Low polarity, unlikely to dissolve the compound. |
Experimental Workflow for Dissolution
The following diagram illustrates a systematic workflow for achieving the dissolution of 4-Amino-5-bromomethyl-2-methylpyrimidine for use in a chemical reaction.
Logical Relationship of Solubility Factors
The interplay of various factors determines the solubility of a compound. This diagram illustrates the key relationships to consider.
Sources
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Technical Support Center: Scaling Up 4-Amino-5-bromomethyl-2-methylpyrimidine Production
Welcome to the technical support center for the synthesis and scale-up of 4-Amino-5-bromomethyl-2-methylpyrimidine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up of this critical pharmaceutical intermediate. As a key building block for Vitamin B1 (Thiamine) and other advanced drug molecules, robust and scalable production is paramount.[1]
Overview of a Common Synthetic Pathway
A prevalent and scalable method for producing 4-Amino-5-bromomethyl-2-methylpyrimidine, often isolated as its more stable hydrobromide salt, involves the bromination of 4-Amino-2-methyl-5-pyrimidinemethanol (also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine). This precursor is accessible through various multi-step syntheses starting from common industrial materials.[1][2] The direct bromination of the hydroxymethyl group is a key transformation that requires careful control to ensure high yield and purity.
Caption: A decision tree for troubleshooting scale-up issues.
Experimental Protocol: Bromination and Purification
This protocol is adapted from literature procedures and is intended as a starting point for process development. [1]All operations should be performed in a suitable fume hood with appropriate PPE.
Materials:
-
4-Amino-2-methyl-5-pyrimidinemethanol
-
33% Hydrobromic acid in acetic acid (HBr/HOAc)
-
Activated Carbon
-
Absolute Ethanol
Procedure:
-
Reaction Setup: In a reactor suitable for heating under reflux with acidic vapors, charge 4-Amino-2-methyl-5-pyrimidinemethanol (1.0 equivalent).
-
Reagent Addition: Add 33% HBr/HOAc solution (approx. 5 mL per gram of starting material).
-
Heating: Slowly heat the stirred mixture to 100-110°C. Maintain this temperature for 8-16 hours.
-
Reaction Monitoring: Monitor the reaction's completion by a suitable analytical method, such as TLC or HPLC, until the starting material is consumed.
-
Decolorization: Once the reaction is complete, add activated carbon (approx. 0.2 g per gram of starting material) to the hot mixture. Stir for 30 minutes at temperature.
-
Filtration: Filter the hot mixture to remove the activated carbon.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the HBr and acetic acid.
-
Crystallization: To the resulting residue, add absolute ethanol (approx. 3 mL per gram of starting material). Heat briefly to dissolve, then cool slowly to allow for crystallization. Cooling to 0-5°C will maximize recovery.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold absolute ethanol.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The final product is 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide.
References
Sources
Validation & Comparative
A Comparative Guide to the Biological Efficacy of 4-Amino-5-bromomethyl-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, derivatives of 4-amino-5-bromomethyl-2-methylpyrimidine represent a promising, yet underexplored, class of molecules. The inherent reactivity of the bromomethyl group at the C5 position offers a versatile handle for the synthesis of a diverse library of derivatives with substitutions at this position. This guide provides a comparative analysis of the potential biological efficacy of these derivatives, drawing upon experimental data from structurally related 4-amino-5-substituted pyrimidine analogs. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, benchmarked against established drugs. This document aims to serve as a comprehensive resource to stimulate and guide future research and drug development efforts centered on this intriguing molecular framework.
Introduction: The Versatility of the 4-Amino-5-bromomethyl-2-methylpyrimidine Scaffold
The 4-amino-5-bromomethyl-2-methylpyrimidine core is a key starting material for the synthesis of a variety of heterocyclic compounds. The pyrimidine ring itself is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of an amino group at C4, a methyl group at C2, and a reactive bromomethyl group at C5 makes this scaffold particularly attractive for medicinal chemists. The C5-bromomethyl group serves as a versatile electrophilic site, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby allowing for the systematic exploration of the structure-activity relationship (SAR).
This guide will explore the potential biological activities of derivatives synthesized from this scaffold, based on the established efficacy of analogous 5-substituted pyrimidine compounds.
Synthetic Strategies: Accessing a Diverse Chemical Space
The primary route to derivatization of 4-amino-5-bromomethyl-2-methylpyrimidine involves the nucleophilic substitution of the bromine atom. This allows for the introduction of a variety of moieties, including amines, thiols, and alkoxides, leading to the formation of 5-aminomethyl, 5-thiomethyl, and 5-alkoxymethyl derivatives, respectively.
Caption: General synthetic route for derivatization.
Further modifications can be achieved through multi-step synthetic sequences, expanding the chemical diversity of the resulting library of compounds.
Comparative Biological Efficacy
While direct experimental data for derivatives of 4-amino-5-bromomethyl-2-methylpyrimidine is limited in publicly available literature, we can infer their potential efficacy by examining structurally similar compounds.
Anticancer Activity
Numerous 2,4-diamino-5-substituted pyrimidine derivatives have demonstrated potent anticancer activities.[3][4] The mechanism of action often involves the inhibition of key enzymes in cellular proliferation pathways.
Potential Mechanisms of Action:
-
Dihydrofolate Reductase (DHFR) Inhibition: Many 2,4-diaminopyrimidine derivatives are known to inhibit DHFR, an enzyme crucial for DNA synthesis and cellular replication.[5] By mimicking the structure of folic acid, these compounds can block the active site of DHFR, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives may target various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[6][7]
-
Tubulin Polymerization Inhibition: Some 2,4,5-substituted pyrimidines have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4]
Caption: Potential anticancer mechanisms of action.
Comparative Data:
The following table presents the anticancer activity of various 5-substituted pyrimidine derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of derivatives from 4-amino-5-bromomethyl-2-methylpyrimidine.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | ~25 | [8] |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | ~24 | [8] |
| 2,4-Diaminopyrimidine derivatives | A549 (Lung) | 2.14 | [3] |
| 2,4-Diaminopyrimidine derivatives | HCT-116 (Colon) | 3.59 | [3] |
| 2,4,5-Substituted pyrimidines (Tubulin inhibitors) | BEL-7402 (Liver) | 0.016 - 0.062 | [4] |
| Methotrexate (Reference Drug) | Various | Varies | [9] |
Alternative: Methotrexate
Methotrexate is a widely used chemotherapeutic agent that acts as a folate antagonist, inhibiting DHFR.[9] Its mechanism involves blocking the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents.[2] The introduction of various substituents at the C5 position can modulate their spectrum of activity against different bacterial and fungal strains.
Potential Mechanisms of Action:
-
Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some pyrimidine derivatives may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[11]
-
Disruption of Folate Metabolism: As seen in their anticancer activity, inhibition of bacterial DHFR is a common mechanism for pyrimidine-based antimicrobials like trimethoprim.[5]
Comparative Data:
The table below summarizes the antimicrobial activity of some pyrimidine derivatives.
| Compound Class | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| 4,5-Dihydropyrimidine-5-carbonitrile derivative | S. aureus, C. albicans | MIC: 12.5 µg/mL | [12] |
| 2,4-Diaminopyrimidines | Bacillus anthracis | MIC: 0.375 - 1.5 µg/mL | [5] |
| Ciprofloxacin (Reference Drug) | Various | Varies | [11] |
Alternative: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication and repair.[11] This leads to the inhibition of cell division and ultimately bacterial cell death.
Anti-inflammatory Activity
Certain pyrimidine derivatives have shown promising anti-inflammatory properties.[13] The substitutions at the C5 position can significantly influence their activity.
Potential Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine derivatives may inhibit COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Modulation of Cytokine Production: Some derivatives may exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.
Comparative Data:
| Compound Class | Assay | Activity | Reference |
| 4,5-Dihydropyrimidine-5-carbonitrile derivative | Carrageenan-induced paw edema | 71.14% inhibition | [12] |
| Pyrrolo[2,3-d]pyrimidines | Carrageenan-induced paw edema | 63.24% - 74.60% inhibition | [13] |
| Diclofenac (Reference Drug) | Various | Varies |
Alternative: Diclofenac
Diclofenac is a potent NSAID that exhibits analgesic, anti-inflammatory, and antipyretic activities. Its primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis.
Experimental Protocols
To facilitate further research, this section provides standardized protocols for the in vitro and in vivo evaluation of the biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
In Vitro Antimicrobial Activity: Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion assay.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution, a positive control (e.g., Ciprofloxacin), and a negative control (solvent) to the wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Grouping: Divide animals (e.g., rats or mice) into groups: control, standard (e.g., Diclofenac), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular time intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of 4-amino-5-bromomethyl-2-methylpyrimidine derivatives is currently lacking in the public domain, the extensive research on structurally related 5-substituted pyrimidines strongly suggests their potential as a valuable scaffold for the development of novel therapeutic agents. The versatility of the C5-bromomethyl group allows for the creation of a vast and diverse chemical library, ripe for exploration.
Future research should focus on the systematic synthesis and biological evaluation of derivatives of this core structure. High-throughput screening against a panel of cancer cell lines, bacterial and fungal strains, and in inflammatory models will be crucial to identify lead compounds. Subsequent optimization of these leads through medicinal chemistry efforts, guided by structure-activity relationship studies, could pave the way for the development of new and effective drugs for a range of diseases. The information and protocols provided in this guide aim to serve as a foundational resource to catalyze these important research endeavors.
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Unambiguous Structural Elucidation: A Comparative Guide to the Characterization of 4-Amino-5-bromomethyl-2-methylpyrimidine by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the foundational blueprint for understanding function, predicting interactions, and designing next-generation therapeutics. 4-Amino-5-bromomethyl-2-methylpyrimidine stands as a crucial heterocyclic building block, notably in the synthesis of Vitamin B1 (thiamine) analogs and other pharmacologically active agents.[1] Its reactive bromomethyl group offers a versatile handle for synthetic elaboration, making it a valuable precursor in medicinal chemistry.[2]
This guide provides an in-depth characterization of this key intermediate, focusing on the definitive power of single-crystal X-ray crystallography. As we will explore, while a suite of analytical techniques provides essential pieces of the structural puzzle, X-ray crystallography delivers the final, unambiguous answer. We will dissect the causality behind the experimental choices, present a self-validating protocol, and objectively compare the structural insights gained from crystallography with those from complementary spectroscopic methods.
Part 1: The Gold Standard: Characterization by Single-Crystal X-ray Crystallography
X-ray crystallography is the preeminent technique for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[3] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and understanding structure-activity relationships. The fundamental principle involves irradiating a single, well-ordered crystal with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are used to compute an electron density map of the molecule. From this map, a definitive atomic model can be built and refined.[4]
While a published crystal structure for 4-Amino-5-bromomethyl-2-methylpyrimidine is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD), we can illustrate the power of the technique using the closely related analogue, Methyl 4-amino-2-chloropyrimidine-5-carboxylate , whose structure has been resolved and published.[5] This analogue shares the core 4-amino-2-substituted-pyrimidine scaffold, providing a relevant framework for understanding the kind of high-fidelity data that X-ray crystallography yields.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined 3D structure is a meticulous process that demands precision at every stage. The causality is clear: a high-quality crystal is the prerequisite for high-resolution diffraction data.
Step 1: Synthesis and Purification The target compound, 4-Amino-5-bromomethyl-2-methylpyrimidine, can be synthesized via established routes, such as the reaction of its hydroxymethyl precursor with a brominating agent. Purity is paramount; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction. High-performance liquid chromatography (HPLC) is often employed to achieve >95% purity.
Step 2: Crystal Growth – The Art and Science Growing a single crystal suitable for diffraction (typically 0.1–0.3 mm in each dimension) is often the most challenging step. The goal is to slowly decrease the solubility of the compound in a solvent system, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous powder.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to find one in which the compound is sparingly soluble.
-
Crystallization Technique (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture to achieve saturation.
-
Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
The gradual increase in concentration encourages the formation of a single, well-ordered crystal nucleus.[5]
-
Step 3: X-ray Data Collection
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers can collect a complete dataset in a matter of hours.
Step 4: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell.
-
Structure Solution: The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map using direct methods.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Crystallographic Data and Structural Insights (Illustrated with Analogue)
The output of an X-ray crystallography experiment is a set of precise atomic coordinates and crystallographic parameters. The data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate provides a clear example of the definitive information obtained.[5]
| Parameter | Value (for Methyl 4-amino-2-chloropyrimidine-5-carboxylate[5]) | Significance |
| Formula | C₆H₆ClN₃O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | Pc | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 3.9110(8) Åb = 10.136(2) Åc = 9.848(2) Åβ = 98.71(3)° | Precise dimensions of the repeating unit of the crystal. |
| Volume (V) | 385.89(13) ų | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| R-factor (R1) | 0.046 | A measure of the agreement between the crystallographic model and the experimental data (lower is better). |
Molecular Geometry Insights: The crystallographic data for the analogue reveals that all non-hydrogen atoms are nearly coplanar.[5] A key feature identified is an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl group of the ester. In the crystal lattice, molecules are further linked into chains by intermolecular N—H···N hydrogen bonds. This detailed understanding of non-covalent interactions is crucial for predicting crystal packing, solubility, and potential binding interactions with a biological target.
Caption: 2D representation of 4-Amino-5-bromomethyl-2-methylpyrimidine.
Part 2: A Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, it requires a high-quality single crystal, which is not always obtainable. Other techniques are indispensable for routine characterization, providing complementary information about the molecule's connectivity, functional groups, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution. It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the chemical environment of each atom.
-
¹H NMR: Identifies the number of unique protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For 4-Amino-5-bromomethyl-2-methylpyrimidine, one would expect distinct signals for the methyl protons (CH₃), the bromomethyl protons (CH₂Br), the pyrimidine ring proton (C-H), and the amine protons (NH₂).
-
¹³C NMR: Determines the number of unique carbon atoms and provides information about their hybridization and electronic environment.
Experimental Protocol (General):
-
Dissolve a small amount of the sample (1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Place the tube in the NMR spectrometer and acquire the data.[6]
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Expected Peaks: For our target molecule, characteristic absorption bands would be expected for:
-
N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹).[8]
-
C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹).
-
C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).
-
C-Br stretching (typically in the fingerprint region, < 700 cm⁻¹).
-
Experimental Protocol (Solid Sample):
-
Grind a small amount of the solid sample with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet.
-
Place the pellet in the IR spectrometer and record the spectrum.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer insights into its structure through fragmentation patterns. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.
-
Expected Result: For 4-Amino-5-bromomethyl-2-methylpyrimidine (C₆H₈BrN₃), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), with peaks expected at m/z ≈ 201 and 203.
Experimental Protocol (General):
-
Dissolve a minute amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
-
Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI).
-
Detect the ions to generate the mass spectrum.
Part 3: Synthesizing the Data: A Head-to-Head Comparison
Each analytical technique provides a unique and valuable perspective on the molecular structure. The table below objectively compares their capabilities in the context of characterizing 4-Amino-5-bromomethyl-2-methylpyrimidine.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Unambiguous 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Atomic connectivity (2D structure), chemical environment of atoms, molecular dynamics in solution. | Presence of functional groups. | Molecular weight, elemental formula, structural fragments. |
| Sample State | Solid (single crystal). | Solution. | Solid or Liquid. | Solid, Liquid, or Gas (requires ionization). |
| Destructive? | No (crystal can often be recovered). | No. | No. | Yes. |
| Key Limitation | Requires a high-quality single crystal , which can be difficult or impossible to grow. | Does not provide 3D spatial arrangement or intermolecular packing information. | Provides limited information on the overall molecular skeleton. | Does not provide connectivity or 3D structural information. |
| Role in Characterization | Definitive structure elucidation. | Primary tool for connectivity. | Rapid confirmation of functional groups. | Essential for formula confirmation. |
Conclusion: An Integrated Approach to Structural Certainty
The characterization of a novel or critical chemical entity like 4-Amino-5-bromomethyl-2-methylpyrimidine relies on an integrated analytical strategy. NMR confirms the carbon-hydrogen framework, IR validates the presence of key functional groups like the amine, and mass spectrometry confirms the molecular formula. These techniques collectively build a strong hypothesis for the molecule's 2D structure.
However, only single-crystal X-ray crystallography provides the unequivocal, high-resolution 3D structure.[3] It moves beyond connectivity to define the precise spatial arrangement of every atom, revealing the subtle details of molecular geometry and the non-covalent forces that govern its behavior in the solid state. For drug development professionals, this level of certainty is indispensable. It validates the synthetic outcome, provides the essential input for computational modeling and structure-based drug design, and ensures a solid foundation for all subsequent research. While challenging, the pursuit of a crystal structure remains the gold standard, delivering the ultimate level of structural verification.
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Purity Assessment of Synthesized 4-Amino-5-bromomethyl-2-methylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromomethyl-2-methylpyrimidine is a crucial heterocyclic building block in synthetic organic chemistry, particularly in the synthesis of various pharmaceutical compounds, including analogs of Vitamin B1 (Thiamine).[1][2] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized 4-Amino-5-bromomethyl-2-methylpyrimidine. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of various techniques, empowering researchers to establish self-validating quality control systems.
Synthetic Routes and Potential Impurity Profile
The purity of 4-Amino-5-bromomethyl-2-methylpyrimidine is intrinsically linked to its synthetic route. While multiple pathways exist for pyrimidine synthesis, a common and illustrative approach involves the bromination of a hydroxymethyl precursor. Understanding this synthesis is key to anticipating potential impurities.
A plausible synthetic pathway starts from 3-methoxypropionitrile, proceeding through several intermediates to form 4-amino-5-hydroxymethyl-2-methylpyrimidine, which is then brominated to yield the final product.[3]
Key Potential Impurities:
-
Unreacted Starting Materials and Intermediates: The most common impurities are residual starting materials or intermediates from the final synthetic step. In this case, unreacted 4-amino-5-hydroxymethyl-2-methylpyrimidine is a likely process-related impurity.
-
Over-brominated Products: The reaction conditions for bromination need to be carefully controlled to prevent the formation of di- or tri-brominated species, or bromination on the pyrimidine ring itself.
-
Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can revert the target compound back to the 4-amino-5-hydroxymethyl-2-methylpyrimidine precursor, especially during workup or storage if moisture is present.
-
Dimerization or Oligomerization Products: The reactive bromomethyl group can undergo intermolecular reactions, leading to the formation of dimers or oligomers, particularly under basic conditions or elevated temperatures.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture of all potential impurities. The following sections compare the most relevant analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For 4-Amino-5-bromomethyl-2-methylpyrimidine, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Advantages:
-
High Resolution: Capable of separating the main compound from structurally similar impurities.
-
Quantitative Accuracy: Provides precise and accurate determination of the purity and impurity levels.
-
Versatility: The mobile phase composition can be optimized to separate a wide range of impurities with varying polarities.
-
Stability-Indicating: Forced degradation studies can be performed to demonstrate that the method can separate the main peak from all potential degradation products.[5]
Limitations:
-
Requires a Chromophore: The compound must have a UV-active chromophore for detection. Pyrimidine derivatives generally exhibit strong UV absorbance.
-
Non-volatile Impurities Only: Not suitable for the analysis of volatile impurities.
This protocol is designed to be a starting point and should be validated according to ICH guidelines (ICH Q2(R2)).[6]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 4-Amino-5-bromomethyl-2-methylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities that may be present from the synthesis.
Advantages:
-
High Sensitivity and Selectivity: Excellent for detecting trace amounts of volatile impurities.
-
Structural Information: The mass spectrometer provides fragmentation patterns that can help in the identification of unknown impurities.
-
Quantitative Analysis: Can be used for the quantitative determination of volatile impurities.
Limitations:
-
Thermal Stability Required: The compound must be thermally stable and volatile enough to be analyzed by GC. 4-Amino-5-bromomethyl-2-methylpyrimidine may require derivatization to improve its volatility and thermal stability.
-
Not Suitable for Non-volatile Impurities: Cannot analyze non-volatile impurities like salts or oligomers.
This protocol is a general guideline and may require optimization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the structural elucidation and purity assessment of organic compounds. It provides detailed information about the molecular structure and can detect impurities that have different chemical shifts from the main compound.
Advantages:
-
Definitive Structural Information: Provides unambiguous structural information for both the main compound and any impurities present at a sufficient concentration.
-
Quantitative Analysis (qNMR): With an internal standard, NMR can be used for highly accurate quantitative analysis without the need for a reference standard of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Less sensitive than chromatographic methods, making it difficult to detect impurities below the 0.1% level without specialized techniques.
-
Spectral Overlap: In complex mixtures, signals from different compounds can overlap, making interpretation challenging.
Expected NMR Data for 4-Amino-5-bromomethyl-2-methylpyrimidine:
-
¹H NMR:
-
A singlet for the methyl group protons (~2.4-2.6 ppm).
-
A singlet for the bromomethyl group protons (~4.5-4.7 ppm).
-
A broad singlet for the amino group protons (~5.0-6.0 ppm, can be exchangeable with D₂O).
-
A singlet for the pyrimidine ring proton (~8.0-8.2 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (~20-25 ppm).
-
A signal for the bromomethyl carbon (~30-35 ppm).
-
Signals for the pyrimidine ring carbons (~110-170 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which is useful for confirming the identity of the main compound and identifying impurities. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for separation prior to analysis.
Expected Mass Spectrometry Data:
-
Molecular Weight: The monoisotopic mass of 4-Amino-5-bromomethyl-2-methylpyrimidine (C₆H₈BrN₃) is approximately 201.00 g/mol .[7]
-
Mass Spectrum: In an EI-MS, characteristic fragments would be observed due to the loss of bromine, the methyl group, and cleavage of the pyrimidine ring. In ESI-MS, the protonated molecule [M+H]⁺ at m/z ~202 would be the base peak.
Data Summary and Comparison
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of non-volatile impurities. | High resolution, quantitative, stability-indicating. | Requires a chromophore, not for volatile impurities. |
| GC-MS | Detection and identification of volatile impurities and residual solvents. | High sensitivity, provides structural information. | Requires thermal stability, not for non-volatile impurities. |
| NMR | Structural confirmation, detection of major impurities, quantitative analysis (qNMR). | Definitive structural information, non-destructive. | Lower sensitivity, potential for signal overlap. |
| MS | Molecular weight and fragmentation pattern confirmation. | High sensitivity, structural information. | Typically requires coupling with a separation technique. |
Conclusion and Recommendations
A comprehensive purity assessment of synthesized 4-Amino-5-bromomethyl-2-methylpyrimidine requires a multi-technique approach to ensure the identification and quantification of all potential process-related and degradation impurities.
-
Primary Purity Assay: Reversed-phase HPLC with UV detection should be the primary method for determining the purity and quantifying non-volatile impurities. The method should be validated to be stability-indicating through forced degradation studies.
-
Volatile Impurities and Residual Solvents: GC-MS is the recommended technique for the analysis of volatile organic impurities and residual solvents from the synthesis.
-
Structural Confirmation and Identity: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous confirmation of the structure of the synthesized compound. Mass spectrometry should be used to confirm the molecular weight.
-
Impurity Identification: When significant unknown impurities are detected by HPLC, preparative HPLC can be used for their isolation, followed by structural elucidation using NMR and MS.
By integrating these analytical techniques, researchers and drug development professionals can establish a robust and self-validating system for the purity assessment of 4-Amino-5-bromomethyl-2-methylpyrimidine, ensuring its quality and suitability for subsequent use in pharmaceutical synthesis.
References
- U.S. Pharmacopeia.
- CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)
- ICH Harmonised Tripartite Guideline. Q2(R2)
- ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. 2006.
-
Veeprho. 4-Amino-5-aminomethyl-2-methylpyrimidine | CAS 95-02-3. ([Link])
-
Human Metabolome Database. 4-Amino-5-hydroxymethyl-2-methylpyrimidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0247327). ([Link])
-
PubChem. 4-Amino-5-bromomethyl-2-methylpyrimidine. ([Link])
- International Journal of Pharmaceutical Sciences Review and Research. RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. 2021.
- Journal of Pharmaceutical and Biomedical Analysis. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. 2015.
- International Journal of Pharmaceutical Sciences and Medicine.
- Analytical and Bioanalytical Chemistry Research. Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants. 2021.
- Semantic Scholar. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. 2023.
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. ([Link])
- MedCrave online.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. ([Link])
- European Medicines Agency. ICH Q2(R2)
Sources
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. hmdb.ca [hmdb.ca]
- 3. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsm.com [ijpsm.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3 | CID 408390 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Amino-5-bromomethyl-2-methylpyrimidine and Its Analogs
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules. Their prevalence in pharmaceuticals, from antiviral to anticancer drugs, necessitates robust and precise analytical methodologies for their identification, characterization, and quality control. This guide provides an in-depth spectroscopic comparison of 4-Amino-5-bromomethyl-2-methylpyrimidine and its close structural analogs: 4-Amino-5-aminomethyl-2-methylpyrimidine, 4-Amino-5-chloromethyl-2-methylpyrimidine, and 2-Amino-5-bromo-4-methylpyrimidine.
Understanding the subtle yet significant shifts in spectroscopic signatures resulting from minor structural modifications is paramount for researchers in drug development. These variations, readily detectable through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, provide a detailed fingerprint of each molecule. This guide will delve into the theoretical underpinnings of each technique and present a practical, comparative analysis of the experimental data for these compounds, offering a valuable resource for structural elucidation and differentiation.
Structural Overview of the Compared Analogs
The core structure of 4-Amino-5-bromomethyl-2-methylpyrimidine and its selected analogs is the pyrimidine ring, a heterocyclic aromatic compound. The comparative analysis focuses on the influence of different substituents at the C2, C4, and C5 positions on the spectroscopic properties.
Figure 1: Structural relationships of the pyrimidine analogs.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shift (δ), multiplicity, and coupling constants of the signals offer a detailed map of the molecular structure.
Causality Behind Experimental Choices in NMR
The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of labile protons (e.g., -NH₂). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for these compounds due to its ability to dissolve a wide range of polar compounds and its tendency to slow down the exchange of amine protons, allowing for their observation. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Comparative ¹H NMR Data
The ¹H NMR spectra of these pyrimidine derivatives are characterized by signals corresponding to the aromatic proton on the pyrimidine ring, the protons of the methyl group, the methylene protons of the C5 substituent, and the amine protons.
| Compound | δ (ppm) - Aromatic CH | δ (ppm) - CH₂ | δ (ppm) - CH₃ | δ (ppm) - NH₂ |
| 4-Amino-5-bromomethyl-2-methylpyrimidine | ~8.1 (s, 1H) | ~4.5 (s, 2H) | ~2.4 (s, 3H) | ~7.0 (br s, 2H) |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | ~7.9 (s, 1H) | ~3.7 (s, 2H) | ~2.3 (s, 3H) | ~6.5 (br s, 2H), ~2.2 (br s, 2H) |
| 4-Amino-5-chloromethyl-2-methylpyrimidine | ~8.0 (s, 1H) | ~4.6 (s, 2H) | ~2.4 (s, 3H) | ~6.8 (br s, 2H) |
| 2-Amino-5-bromo-4-methylpyrimidine | ~8.2 (s, 1H) | - | ~2.5 (s, 3H) | ~6.7 (br s, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpretation of ¹H NMR Data:
-
The downfield shift of the methylene protons (-CH₂-) in the bromo- and chloro- analogs compared to the amino- analog is due to the strong electron-withdrawing effect of the halogens.
-
The position of the methyl and amino groups significantly influences the chemical shift of the aromatic proton.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide information about the carbon framework of the molecules.
| Compound | δ (ppm) - C2 | δ (ppm) - C4 | δ (ppm) - C5 | δ (ppm) - C6 | δ (ppm) - CH₂ | δ (ppm) - CH₃ |
| 4-Amino-5-bromomethyl-2-methylpyrimidine | ~165 | ~162 | ~110 | ~158 | ~25 | ~24 |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | ~166 | ~163 | ~115 | ~157 | ~40 | ~23 |
| 4-Amino-5-chloromethyl-2-methylpyrimidine | ~165 | ~162 | ~112 | ~158 | ~35 | ~24 |
| 2-Amino-5-bromo-4-methylpyrimidine | ~163 | ~168 | ~105 | ~159 | - | ~22 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpretation of ¹³C NMR Data:
-
The chemical shifts of the pyrimidine ring carbons are sensitive to the nature and position of the substituents.
-
The carbon of the methylene group (-CH₂-) in the halomethyl derivatives is significantly deshielded compared to the aminomethyl analog.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal reference.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.[1]
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Figure 2: General workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Comparative IR Data
The IR spectra of these compounds will show characteristic absorption bands for N-H, C-H, C=N, and C=C stretching and bending vibrations.
| Compound | ν (cm⁻¹) - N-H Stretch | ν (cm⁻¹) - C-H Aromatic | ν (cm⁻¹) - C=N/C=C Stretch | ν (cm⁻¹) - C-Br/C-Cl Stretch |
| 4-Amino-5-bromomethyl-2-methylpyrimidine | 3300-3100 | ~3050 | 1650-1550 | ~600 |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | 3400-3100 | ~3050 | 1640-1560 | - |
| 4-Amino-5-chloromethyl-2-methylpyrimidine | 3300-3100 | ~3050 | 1650-1550 | ~700 |
| 2-Amino-5-bromo-4-methylpyrimidine | 3350-3150 | ~3060 | 1660-1570 | ~620 |
Note: Wavenumbers are approximate.
Interpretation of IR Data:
-
The broad bands in the 3350-3100 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amino group.[2]
-
The presence of a C-Br or C-Cl bond is indicated by absorptions in the fingerprint region (below 800 cm⁻¹).
-
The bands in the 1660-1550 cm⁻¹ range are due to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.
Experimental Protocol for FT-IR Spectroscopy
For solid samples, the Potassium Bromide (KBr) pellet method is commonly employed.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the spectrum of the KBr pellet. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[3]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Comparative Mass Spectrometry Data
Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing valuable structural information.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 4-Amino-5-bromomethyl-2-methylpyrimidine | 201/203 (isotope pattern for Br) | 122 (M - Br), 95 |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | 138 | 123 (M - NH), 109 (M - NH₂CH₂) |
| 4-Amino-5-chloromethyl-2-methylpyrimidine | 157/159 (isotope pattern for Cl) | 122 (M - Cl), 95 |
| 2-Amino-5-bromo-4-methylpyrimidine | 187/189 (isotope pattern for Br) | 108 (M - Br), 81 |
Interpretation of Mass Spectra:
-
The molecular ion peak confirms the molecular weight of the compound. The presence of bromine or chlorine is indicated by the characteristic isotopic pattern of the molecular ion (M⁺ and M+2 peaks).
-
The fragmentation patterns are dictated by the substituents. A common fragmentation pathway for the halomethyl derivatives is the loss of the halogen atom.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier or other sensitive detector is used to detect the ions.
Figure 3: Simplified fragmentation pathway for halomethylpyrimidines.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
Comparative UV-Vis Data
The pyrimidine ring is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are influenced by the substituents.
| Compound | Solvent | λmax (nm) |
| 4-Amino-5-bromomethyl-2-methylpyrimidine | Ethanol | ~235, ~275 |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | Ethanol | ~230, ~270 |
| 4-Amino-5-chloromethyl-2-methylpyrimidine | Ethanol | ~234, ~274 |
| 2-Amino-5-bromo-4-methylpyrimidine | Ethanol | ~240, ~280 |
Note: λmax values are approximate and can be solvent-dependent.
Interpretation of UV-Vis Data:
-
The two absorption bands observed are characteristic of π → π* transitions within the substituted pyrimidine ring.
-
The position of the amino group and the nature of the other substituents cause slight shifts in the λmax values.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
-
Perform serial dilutions to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: Typically 200-400 nm.
-
Cuvettes: Use quartz cuvettes for measurements in the UV region.
-
-
Data Acquisition: Record the absorbance spectrum of the sample solutions against a solvent blank.
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive and complementary suite of tools for the characterization of 4-Amino-5-bromomethyl-2-methylpyrimidine and its analogs. By carefully analyzing the data from each technique, researchers can unambiguously determine the structure of these compounds and differentiate between closely related isomers. This guide serves as a practical reference for scientists and professionals in drug development, facilitating the efficient and accurate analysis of these important pharmaceutical building blocks.
References
-
2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. PubChem. [Link].
-
Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Human Metabolome Database. [Link].
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Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. [Link].
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link].
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4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3 | CID 408390. PubChem. [Link].
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4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762. PubChem. [Link].
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link].
-
5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. PubChem. [Link].
-
4-Amino-5-(chloromethyl)-2-methylpyrimidine | C6H8ClN3 | CID 421245. PubChem. [Link].
-
4-AMINO-5-(CHLOROMETHYL)-2-METHYLPYRIMIDINE. gsrs. [Link].
-
1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link].
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Safety Operating Guide
Proper Disposal of 4-Amino-5-bromomethyl-2-methylpyrimidine: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Amino-5-bromomethyl-2-methylpyrimidine (CAS No. 25526-81-2), a heterocyclic building block often utilized in pharmaceutical synthesis.
This document moves beyond a simple checklist, offering a causal framework for each procedural step. The protocols described herein are designed as a self-validating system to ensure compliance and mitigate risk, reflecting field-proven best practices in laboratory safety and chemical management.
Hazard Assessment and Risk Mitigation
Understanding the intrinsic hazards of 4-Amino-5-bromomethyl-2-methylpyrimidine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous aminopyrimidines and brominated organic compounds provide a reliable basis for hazard assessment.
Key hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous. The primary objective is to prevent personnel exposure and environmental release.
Incompatibility Insights: The pyrimidine ring and amino group can react with strong oxidizing agents. The bromomethyl group is a potential alkylating agent. Therefore, this compound and its waste must be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, to prevent uncontrolled reactions.[4][5]
Personnel Protective Equipment (PPE): The First Line of Defense
A robust PPE protocol is non-negotiable. The selection of specific equipment is directly linked to the identified hazards of irritation and potential sensitization. Per OSHA guidelines, employers must provide and ensure the use of appropriate PPE.[6]
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact, mitigating the risk of skin irritation.[1][7] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[2][3] |
| Lab Coat | Standard, fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95). | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely, to prevent respiratory tract irritation.[1] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-Amino-5-bromomethyl-2-methylpyrimidine is governed by its classification as a halogenated organic compound. This dictates its segregation into a specific hazardous waste stream. The entire process, from initial collection to final hand-off, must be meticulous and documented.
Step 1: Waste Segregation and Collection
The principle of waste segregation is critical to prevent chemical reactions and to ensure cost-effective, compliant disposal. Mixing halogenated waste with non-halogenated solvents significantly increases disposal costs and complexity.[5]
-
Designate a Container: Use a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, sealable lid.[8][9]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[5] Fill in all required information: the full chemical name ("4-Amino-5-bromomethyl-2-methylpyrimidine"), associated hazards (Irritant), and the date of accumulation.
-
Waste Transfer:
-
Perform all transfers of solid waste within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Carefully place the pure compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated glove tips, absorbent pads used for minor spills) into the designated container.[7]
-
Causality: The use of a fume hood is a critical engineering control that contains potentially harmful dusts and vapors, protecting the user and the laboratory environment.
-
-
Avoid Dust Generation: When transferring the solid, use techniques that minimize the creation of airborne dust. Do not use a brush to sweep dry powder if it can be avoided; instead, use a scoop or gently wipe with a damp (with a suitable solvent like isopropanol) paper towel and place the towel in the waste container.[1]
Step 2: Container Management and Storage
Proper storage of the waste container is essential for maintaining a safe laboratory environment.
-
Seal the Container: Keep the hazardous waste container securely sealed at all times, except when adding waste.[5][9] This prevents the release of vapors and protects the contents from moisture and contaminants.
-
Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the container within a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Segregated Storage: Ensure the SAA is away from incompatible materials. Do not store halogenated waste with acids, bases, or strong oxidizers.[4]
Step 3: Final Disposal and Removal
Disposal of hazardous waste is strictly regulated. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for it from "cradle to grave."[3]
-
Arrange for Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[7]
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the sanitary sewer.[2] Discharge into the environment must be avoided.[1]
-
Preferred Disposal Method: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, emphasizing key decision points and safety measures.
Caption: Disposal workflow for 4-Amino-5-bromomethyl-2-methylpyrimidine.
By adhering to this technically sound and safety-conscious protocol, you ensure that the disposal of 4-Amino-5-bromomethyl-2-methylpyrimidine is handled responsibly, safeguarding yourself, your colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine. Retrieved from EPA. [Link]
-
PubChem. (n.d.). 4-Amino-5-bromomethyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Oslo. (2021, November 11). Chemical and Hazardous Waste Guide. Retrieved from UiO. [Link]
-
Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from MPCA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA. [Link]
-
University of Washington Environmental Health & Safety. (2018, December). Hazardous Waste Reduction. Retrieved from UW EHS. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code Descriptions. Retrieved from EPA. [Link]
- M. Samadi, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from Nipissing University. [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University. [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
